2,3-Dimethoxypropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-7-4-5(3-6)8-2/h5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQDZETVYUYDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310885 | |
| Record name | 2,3-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64590-97-2 | |
| Record name | 2,3-Dimethoxypropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64590-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-Dimethoxypropanenitrile (DMPN): Structural Dynamics and Synthetic Utility in Advanced Drug Development
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex heterocyclic scaffolds. 3,3-Dimethoxypropanenitrile (DMPN) is a highly versatile intermediate characterized by its dual reactivity: an electron-withdrawing nitrile group and a protected aldehyde in the form of a dimethyl acetal. This whitepaper provides an in-depth technical analysis of DMPN, detailing its physicochemical properties, the mechanistic causality behind its synthetic workflows, and its pivotal role in generating pyrido[2,3-d]pyrimidine derivatives—a privileged class of kinase inhibitors.
Structural Mechanics and Physicochemical Profile
The molecular architecture of DMPN (C5H9NO2) dictates its utility in multi-step synthesis. The propionitrile backbone features a cyano group (-C≡N) at one terminus and two methoxy groups (-OCH₃) at the opposite end 1.
The electron-withdrawing nature of the nitrile group significantly lowers the pKa of the adjacent alpha-protons, making the molecule an excellent nucleophile for Michael additions upon deprotonation 1. Simultaneously, the acetal moiety serves as a "masked" electrophile. It remains stable under basic carbon-carbon bond-forming conditions but can be readily unmasked under acidic conditions to facilitate downstream cyclizations.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for reaction scaling and isolation workflows:
| Property | Value |
| CAS Number | 57597-62-3 2 |
| Molecular Formula | C5H9NO2 1 |
| Molecular Weight | 115.13 g/mol 3 |
| Boiling Point | 92.5 °C at 30 mm Hg 2 |
| Density | 1.026 g/mL at 25 °C 2 |
| Refractive Index | 1.414 (n20/D) 2 |
| Vapor Pressure | 0.639 mmHg at 25 °C [[2]]() |
| Appearance | Clear colorless to light yellow liquid 2 |
Synthetic Workflows and Experimental Protocols
Protocol 1: Catalytic Synthesis of 3,3-Dimethoxypropanenitrile
Expertise & Causality: The direct addition of methanol to acrylonitrile is notoriously difficult because the vinyl group is highly susceptible to base-catalyzed or radical polymerization. To circumvent this, synthesis relies on a transition-metal-catalyzed oxidative addition 4. By employing a Palladium(II) chloride and Copper(II) chloride co-catalyst system under an O₂/CO₂ atmosphere, the reaction is driven safely. The Cu(II) acts as a redox mediator to reoxidize the Pd catalyst, ensuring high turnover while suppressing runaway polymerization 2.
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure autoclave with 1.0 equivalent of acrylonitrile and an excess of anhydrous methanol.
-
Catalyst Introduction: Add catalytic amounts of PdCl₂ and CuCl₂ to the mixture.
-
Pressurization & Heating: Seal the vessel and pressurize with an O₂/CO₂ mixture. Heat the reaction to 50–57 °C and maintain stirring for 12 to 15 hours 2.
-
Isolation: Depressurize the reactor safely. Filter the catalyst over a Celite pad and purify the crude liquid via fractional distillation, collecting the pure product fraction at 92.5 °C under 30 mm Hg 2.
-
Self-Validation System: Analyze the purified product via ¹H-NMR. The successful formation of the dimethyl acetal is validated by a sharp singlet integrating to 6 protons at ~3.4 ppm. The complete disappearance of vinyl proton multiplets (5.5–6.5 ppm) confirms total conversion.
Protocol 2: Temperature-Controlled Michael Addition for Heterocycle Precursors
Expertise & Causality: The Michael addition between DMPN and 2-aryl acrylates acts as a thermodynamic switch. Operating at –78 °C imposes kinetic control, preserving the delicate acetal moiety to yield a 4-dimethoxymethyl 4-cyanobutyric ester 5. Conversely, executing the reaction at 60 °C provides sufficient thermal energy to drive the elimination of one methanol molecule, yielding a 4-methoxymethylene-substituted derivative 5. This causality allows chemists to selectively dictate the substitution pattern of the downstream pyrido[2,3-d]pyrimidine 6.
Step-by-Step Methodology:
-
Cryogenic Setup: To isolate the kinetically controlled product, dissolve DMPN and the selected 2-aryl acrylate in anhydrous THF. Cool the reaction vessel to –78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong, non-nucleophilic base (e.g., LDA) dropwise to deprotonate the alpha-carbon of DMPN, thereby initiating the nucleophilic attack on the acrylate.
-
Quenching & Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract and isolate the intermediate. To form the final heterocycle, subject this intermediate to condensation with guanidine carbonate under microwave irradiation 5.
-
Self-Validation System: Analyze the intermediate via GC-MS. The kinetically controlled product (–78 °C) will exhibit a mass corresponding to the intact acetal. The thermodynamically controlled product (60 °C) will show a mass reduction of exactly 32 Da, confirming the elimination of CH₃OH.
Applications in Biomedical Scaffolds
DMPN is a critical precursor in the synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines 5. Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures that serve as privileged scaffolds in medicinal chemistry, frequently acting as potent tyrosine kinase inhibitors and cell-cycle regulators (e.g., Palbociclib analogs) 6.
Synthetic workflow from DMPN to Pyrido[2,3-d]pyrimidine drug scaffolds.
Safety, Handling, and Toxicity
As a highly reactive nitrile derivative, DMPN requires stringent safety protocols. Under the Globally Harmonized System (GHS), it is classified with the following hazard statements 7:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Laboratory personnel must handle the compound within a certified fume hood, utilizing nitrile gloves and protective eyewear to prevent dermal and inhalation exposure.
References
-
LookChem. "3,3-Dimethoxypropanenitrile CAS 57597-62-3." Available at: [Link]
-
PubChem. "3,3-Dimethoxypropiononitrile | CID 93731." Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). "An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates." Available at:[Link]
-
PubMed Central (PMC). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Available at:[Link]
Sources
- 1. CAS 57597-62-3: 3,3-Dimethoxypropionitrile | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS RN 57597-62-3 | Fisher Scientific [fishersci.com]
- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,3-Dimethoxypropanenitrile: The Masked C3-Electrophile in Heterocyclic Synthesis
Topic: 3,3-Dimethoxypropanenitrile (CAS 57597-62-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, is a pivotal C3 building block in organic synthesis. It serves as a stable, "masked" equivalent of cyanoacetaldehyde , a highly reactive and unstable species. For drug development professionals, DMPN is the reagent of choice for constructing pyrimidine and pyridine scaffolds—structures ubiquitous in kinase inhibitors, antivirals (e.g., cytosine analogs), and agrochemicals. This guide dissects its physicochemical profile, synthesis, and application in high-value heterocycle formation.[1]
Chemical Identity & Physicochemical Profile[2][3][4]
DMPN combines the stability of an acetal with the reactivity of a nitrile. It remains stable under neutral/basic conditions but activates readily under acidic conditions or in the presence of strong nucleophiles.
| Property | Data |
| CAS Number | 57597-62-3 |
| IUPAC Name | 3,3-Dimethoxypropanenitrile |
| Synonyms | Cyanoacetaldehyde dimethyl acetal; 3,3-Dimethoxypropionitrile |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 92–94 °C at 30 mmHg |
| Density | 1.026 g/mL at 25 °C |
| Solubility | Miscible with ethanol, methanol, chloroform; slightly soluble in water |
| Flash Point | ~83 °C (Closed Cup) |
Synthesis & Manufacturing Routes
Industrial Route: Oxidative Alkoxylation
The most scalable method involves the reaction of acrylonitrile with methanol in the presence of a nitrite catalyst (e.g., methyl nitrite) and a palladium catalyst. This oxidative alkoxylation avoids the use of hazardous cyanide salts typical of older methods.
Laboratory Route: Nucleophilic Substitution
For smaller scale or historical context, DMPN is synthesized via the nucleophilic substitution of bromoacetaldehyde dimethyl acetal with sodium cyanide.
Figure 1: Comparison of Industrial (Green) and Laboratory (Red) Synthesis Routes.
Core Reactivity & Mechanisms
DMPN acts as a 1,3-bielectrophile . The nitrile carbon is electrophilic, and the acetal carbon (upon activation) becomes an electrophilic aldehyde equivalent. This duality allows it to react with 1,3-binucleophiles (like ureas, guanidines, and amidines) to form six-membered heterocycles.
The "Masked" Advantage
Direct use of cyanoacetaldehyde is impractical due to rapid polymerization. DMPN releases the aldehyde functionality in situ or reacts directly via an intermediate enol ether, ensuring controlled cyclization.
Figure 2: Divergent reactivity pathways. The basic pathway is preferred for heterocycle synthesis.
Case Study: Synthesis of Cytosine
One of the most authoritative applications of DMPN is the industrial and laboratory synthesis of Cytosine (4-amino-2-hydroxypyrimidine), a fundamental nucleobase.
Protocol: Condensation with Urea
This protocol utilizes the condensation of DMPN with urea in a basic medium, followed by acidification.
Reagents:
-
3,3-Dimethoxypropanenitrile (1.0 eq)
-
Urea (1.5 eq)
-
Sodium Methoxide (NaOMe) (2.0 eq)
-
Solvent: Methanol (or Ethanol)
-
Quench: HCl (aq)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck flask under N₂, dissolve Urea (1.5 eq) in anhydrous Methanol.
-
Activation: Add Sodium Methoxide (2.0 eq) and heat to reflux (65°C) for 30 minutes.
-
Addition: Add 3,3-Dimethoxypropanenitrile (1.0 eq) dropwise over 1 hour. The solution will turn yellow/orange as the intermediate forms.
-
Cyclization: Reflux for 8–10 hours. The reaction proceeds via the formation of a uracil-like intermediate which tautomerizes.
-
Workup: Cool to room temperature. The sodium salt of the pyrimidine precipitates.
-
Isolation: Dissolve the solid in minimal water. Acidify carefully with HCl to pH 7.0–7.5. Cytosine precipitates as a white solid.
-
Purification: Recrystallize from water/ethanol.
Mechanism: The urea nitrogen attacks the nitrile group (Pinner-like reaction) and the acetal carbon (after methoxide displacement), closing the ring to form the pyrimidine nucleus.
Advanced Applications: Kinase Inhibitors
Beyond simple nucleobases, DMPN is used to synthesize 2,4-diaminopyrimidines (common in antifolates like Trimethoprim) and pyrido[2,3-d]pyrimidines .
Protocol Insight: Reaction with Guanidine
To synthesize 2,4-diaminopyrimidine (a scaffold for CDK inhibitors):
-
Replace Urea with Guanidine Hydrochloride .
-
Use Sodium Ethoxide in Ethanol (higher temperature reflux).
-
Yields are typically higher (80-90%) due to the higher nucleophilicity of guanidine compared to urea.
Handling, Safety & Stability
Safety Profile (GHS Classifications):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
Storage & Stability:
-
Hydrolysis Risk: DMPN is sensitive to moisture. Store under nitrogen or argon.
-
Acid Sensitivity: Trace acids will catalyze the formation of cyanoacetaldehyde, which may polymerize or darken the liquid.
-
Shelf Life: Stable for >1 year if stored at 2–8°C in tightly sealed containers.
NMR Characterization (CDCl₃):
-
δ 4.65 (t, 1H): Acetal methine proton (-CH(OMe)₂).
-
δ 3.42 (s, 6H): Methoxy protons (-OCH₃).
-
δ 2.65 (d, 2H): Methylene protons (-CH₂-CN).
References
-
Synthesis of Pyrimidines: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
Cytosine Manufacturing: Patent CN102816123A. "Preparation method for cytosine."
-
Michael Addition Reactivity: Berzosa, X., et al. (2010).[2] "An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates."[2][3] Journal of Organic Chemistry, 75(2), 487-490.[2]
-
Safety Data: PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropanenitrile.
-
General Reactivity: Bagley, M. C., et al. (2001). "One-step synthesis of pyridines and pyrimidines." Tetrahedron Letters.
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Physicochemical Characterization of 3,3-Dimethoxypropanenitrile (CAS 57597-62-3): A Technical Reference for Synthesis and Purification
Executive Summary 3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, is a pivotal masked aldehyde intermediate in organic synthesis.[1] Its dual functionality—combining a nitrile group with an acid-labile dimethyl acetal—makes it a strategic precursor for constructing nitrogen-containing heterocycles, particularly 4-aminopyrimidines (e.g., cytosine) and complex pharmaceutical scaffolds.[1]
This technical guide provides a rigorous analysis of the physical properties of DMPN, establishing a baseline for purity verification and process optimization.[1] Unlike generic datasheets, this document focuses on the causality behind the properties—specifically the thermodynamic implications of its boiling point under reduced pressure and the structural determinants of its density—to aid researchers in designing robust isolation protocols.[1]
Part 1: Chemical Identity & Structural Analysis[1]
Before addressing physical behaviors, the structural integrity of the molecule must be defined.[1] The acetal functionality renders the molecule sensitive to aqueous acids, necessitating anhydrous handling during purification.[1]
| Parameter | Technical Specification |
| IUPAC Name | 3,3-Dimethoxypropanenitrile |
| CAS Registry Number | 57597-62-3 |
| Synonyms | Cyanoacetaldehyde dimethyl acetal; 3,3-Dimethoxypropionitrile |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| SMILES | COC(CC#N)OC |
| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N |
Part 2: Physical Properties Analysis[1]
Boiling Point & Thermodynamic Behavior
Critical Value: 92.5 °C at 30 mmHg (4.0 kPa) Atmospheric Equivalent (Extrapolated): ~180–185 °C (Theoretical)[1]
Technical Insight: While atmospheric boiling points are standard for stable alkanes, DMPN should never be distilled at atmospheric pressure (760 mmHg).[1] The acetal linkage is thermally stable up to moderate temperatures, but the presence of trace moisture or Lewis acids at temperatures exceeding 140 °C can trigger polymerization or elimination reactions (loss of methanol to form 3-methoxyacrylonitrile).[1]
Operational Consequence: Purification must occur under reduced pressure. The documented value of 92.5 °C at 30 mmHg represents the thermodynamic "sweet spot" where vapor pressure is sufficient for mass transfer, yet thermal energy is low enough to prevent degradation.[1]
Density & Specific Gravity
Critical Value: 1.026 g/mL at 25 °C Molar Volume: ~112.2 mL/mol[1][2]
Technical Insight:
DMPN is denser than water and most non-halogenated organic solvents (e.g., THF, Toluene).[1] This density arises from the dipole-dipole interactions of the nitrile group (
Operational Consequence:
In liquid-liquid extractions (e.g., washing crude reaction mixtures), DMPN will form the bottom layer in biphasic systems with water or hexane, but may invert in chlorinated solvents like dichloromethane (
Refractive Index
Critical Value:
Technical Insight:
The refractive index is a sensitive indicator of acetal integrity.[1] Hydrolysis to cyanoacetaldehyde significantly alters this value due to the formation of the carbonyl
Part 3: Experimental Protocols for Verification
The following protocols are designed as self-validating systems. If the results deviate from the expected range, the system flags a potential synthesis failure or equipment calibration issue.[1]
Protocol A: Vacuum Distillation for Purity Verification
Objective: Isolate high-purity DMPN from crude reaction mixtures while verifying boiling point data.
Equipment Setup:
-
Short-path distillation head (vigreux column optional but recommended for >50g scale).[1]
-
Vacuum pump capable of stable 30 mmHg (using a manometer/bleed valve).[1]
-
Oil bath with digital temperature control.
Step-by-Step Methodology:
-
System Conditioning: Inert the distillation apparatus with Nitrogen (
) to remove moisture.[1] -
Loading: Charge the boiling flask with crude DMPN. Add a magnetic stir bar (avoid boiling chips in vacuum systems to prevent "bumping").[1]
-
Pressure Equilibration: Slowly lower pressure to 30 mmHg . Allow the system to stabilize for 5 minutes. Dissolved gases will bubble out.[1]
-
Thermal Ramp: Heat the oil bath to 110 °C (providing a
of ~15-20 °C above the expected boiling point). -
Fraction Collection:
-
Validation: If the head temperature fluctuates >2 °C, stop. This indicates an azeotrope or pressure leak.[1]
Protocol B: Density Determination (Pycnometry)
Objective: Precise measurement of density to confirm identity and purity.
Equipment:
-
Gay-Lussac Pycnometer (10 mL or 25 mL) with thermometer.[1]
-
Analytical balance (0.0001 g precision).
-
Thermostatic water bath at 25.0 °C.
Step-by-Step Methodology:
-
Calibration: Weigh the empty, dry pycnometer (
). Fill with degassed deionized water at 25 °C and weigh ( ). Calculate exact volume ( ) using water density at 25 °C (0.9970 g/mL). -
Sample Loading: Fill the dry pycnometer with DMPN. Ensure no bubbles are trapped in the capillary stopper.[1]
-
Equilibration: Immerse in the 25 °C water bath for 15 minutes until the liquid level stabilizes.
-
Measurement: Wipe the exterior completely dry and weigh (
).[1] -
Calculation:
[1] -
Validation: Result must be
g/mL. Lower values suggest methanol contamination; higher values are rare but could imply high-molecular-weight byproducts.[1]
Part 4: Synthesis & Application Logic[1]
Understanding the synthesis pathway clarifies the impurity profile. The industrial route often involves the reaction of acrylonitrile with methanol, catalyzed by nitrite/Pd systems, or the transacetalization of cyanoacetaldehyde.[1]
Visualization: Synthesis and Utilization Workflow
Figure 1: Critical pathway from commodity precursors to high-value pharmaceutical intermediates, highlighting the purification bottleneck.[1]
Part 5: Safety & Handling (SDS Highlights)
While valuable, DMPN possesses hazards characteristic of both nitriles and acetals.[1]
-
Nitrile Toxicity: Metabolization can release cyanide ions.[1] Standard "Nitrile Safety" protocols (gloves, ventilation) apply.[1]
-
Acetal Instability: Contact with strong acids releases methanol and cyanoacetaldehyde (highly reactive).[1]
-
Flammability: Flash point is 83 °C (182 °F).[1] It is classified as a combustible liquid, not a highly flammable one, but vapors can still form explosive mixtures at elevated temperatures (e.g., during distillation).[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropionitrile. Retrieved March 2, 2026, from [Link]
Sources
Executive Summary: The Strategic Value of Low-Molecular-Weight Precursors
Comprehensive Physicochemical Profiling and Pharmaceutical Applications of 3,3-Dimethoxypropanenitrile
As a Senior Application Scientist navigating the complexities of modern drug design, I approach the selection of starting materials not as a matter of convenience, but as a strategic thermodynamic choice. The physicochemical blueprint of a precursor dictates the efficiency, scalability, and atom economy of the entire synthetic cascade.
This technical guide deconstructs 3,3-Dimethoxypropanenitrile (DMPN) . By interrogating its specific molecular formula (
Physicochemical Profiling & Structural Causality
The molecular formula
The precise molecular weight of
Table 1: Quantitative Physicochemical Profile of 3,3-Dimethoxypropanenitrile
| Parameter | Value | Causality / Structural Implication |
| Molecular Formula | Dictates a bifunctional reactivity profile (nitrile + acetal). | |
| Molecular Weight | Ensures high atom economy during downstream cyclization reactions[3]. | |
| Exact Mass | Critical for High-Resolution Mass Spectrometry (HRMS) validation[4]. | |
| CAS Registry Number | 57597-62-3 | Standardized identifier for global regulatory compliance. |
| Density | Indicates a liquid state at standard conditions, facilitating solvent-free or highly concentrated reactions. | |
| Boiling Point | High thermal stability allows for aggressive microwave-assisted reactions without precursor degradation. |
Analytical Verification: Self-Validating Systems
In pharmaceutical manufacturing, trustworthiness is established through self-validating analytical systems. To definitively confirm the molecular formula and weight of a DMPN batch, we employ orthogonal techniques where the output of one method independently verifies the assumptions of the other.
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS)
This protocol confirms the exact mass (
-
Step 1: Sample Preparation. Dilute DMPN in GC-grade methanol to a concentration of
.-
Causality: Methanol is chosen specifically because it prevents transacetalization. Using an alcohol like ethanol could result in the exchange of methoxy groups for ethoxy groups, artificially altering the molecular weight.
-
-
Step 2: Chromatographic Separation. Inject
into a DB-5MS capillary column (5% phenyl-methylpolysiloxane) with a helium carrier gas flow of .-
Causality: The non-polar stationary phase optimally resolves low-MW aliphatic nitriles from highly polar hydrolysis byproducts (e.g., free aldehydes), ensuring the mass analyzer only samples the pure intact molecule.
-
-
Step 3: Electron Ionization (EI) & Detection. Apply
EI.-
Causality:
provides a hard ionization environment. While the molecular ion ( at ) will be visible, the energy intentionally induces an -cleavage of a methoxy radical ( ), yielding a highly diagnostic base peak at . This fragmentation pattern self-validates the formula by proving the existence of the substructure.
-
Protocol 2: Multinuclear Magnetic Resonance (NMR) Spectroscopy
NMR elucidates the atomic connectivity, proving that the
-
Step 1: Solvent Preparation. Dissolve
of DMPN in of deuterated chloroform ( ) containing Tetramethylsilane (TMS).-
Causality:
lacks exchangeable protons, preventing interference with the aliphatic signals of the sample.
-
-
Step 2:
NMR Acquisition. Acquire spectra at .-
Causality: The high field strength is required to clearly resolve the splitting between the methylene (
, doublet at ) and methine ( , triplet at ) protons. The six equivalent protons of the two methoxy groups will appear as a sharp singlet at .
-
-
Step 3:
NMR Acquisition. Acquire at with complete proton decoupling.-
Causality: This confirms the exact carbon count (5 carbons). Crucially, it validates the presence of the nitrile carbon (
), which is often weak or obscured in standard Infrared (IR) spectroscopy.
-
Mechanistic Pathways in Advanced Drug Development
The true value of DMPN's
Pathway A: Synthesis of Beta-Secretase (BACE) Inhibitors In the pursuit of Alzheimer's disease therapeutics, DMPN is utilized to synthesize fused multi-cyclic sulfone compounds[1].
-
Mechanism: DMPN is reacted with methyl formate in the presence of Sodium Hydride (NaH). The strong base deprotonates the
-carbon, driving a condensation reaction that yields sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate. This intermediate is subsequently cyclized into complex sulfone architectures that inhibit amyloid-beta plaque formation.
Pathway B: Synthesis of Tyrosine Kinase Inhibitors (TKIs) For oncology applications targeting PDGFr and FGFr, DMPN is a critical precursor for 5,6-dihydropyrido[2,3-d]pyrimidines[2].
-
Mechanism: DMPN undergoes an unusual Michael addition to 2-aryl acrylates. Depending on the thermodynamic control (
vs ), it forms a 4-dimethoxymethyl 4-cyanobutyric ester. Subsequent treatment with a guanidine system under microwave irradiation triggers a cascade cyclization, yielding the potent TKI scaffold.
Figure 1: Mechanistic workflow detailing the divergence of 3,3-Dimethoxypropanenitrile into distinct pharmaceutical classes.
Conclusion
The molecular formula (
References
- Sigma-Aldrich. "3,3-dimethoxypropanenitrile | 57597-62-3". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqawAynMCd_VmG0PoI4sRvl0OeX8U6jnuiPIp8qeSep1pROOBfVxFWXRSN2w5jqGTzso7-Pqwz3Xo1Btiy7roB4J4JSS8MaKX8Gj3FASmL7wv_w22IQNuQA898NvdazEmSCljWSzBozTCfe412xuMlKTcZC3R2eZGp27TvCe5qlyjzjQ3wew==]
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An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile: Characteristics, Reactivity, and Synthetic Utility
Foreword
3,3-Dimethoxypropanenitrile, also known as cyanoacetaldehyde dimethyl acetal, stands as a pivotal yet often under-recognized intermediate in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive nitrile group and a masked aldehyde in the form of a stable dimethyl acetal, renders it a versatile building block for constructing complex molecular architectures. This guide offers an in-depth exploration of its core characteristics, reactivity profile, and strategic applications, providing researchers, chemists, and drug development professionals with the technical insights required to leverage this reagent to its full potential. We will delve into the causality behind its reactivity, present validated experimental protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Physicochemical and Safety Profile
3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3) is a clear, colorless to light yellow liquid under standard conditions.[1] Its structure masterfully combines the electron-withdrawing nature of a nitrile with the stability of an acetal, a combination that dictates its physical properties and chemical behavior.[2]
Table 1: Physicochemical Properties of 3,3-Dimethoxypropanenitrile
| Property | Value | Source(s) |
| CAS Number | 57597-62-3 | [1][][4] |
| Molecular Formula | C₅H₉NO₂ | [1][][5] |
| Molecular Weight | 115.13 g/mol | [1][][6] |
| Appearance | Clear colorless to light yellow liquid | [1][2][] |
| Boiling Point | 92.5 °C at 30 mmHg (113-116 °C at 25 Torr) | [1][][4] |
| Density | 1.026 g/mL at 25 °C | [1][][5] |
| Refractive Index (n20/D) | 1.414 | [1][5] |
| Flash Point | 182 °F (83.3 °C) | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited water solubility.[2] | [2] |
| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N | [][4][7] |
| SMILES | COC(CC#N)OC | [][4] |
Safety and Handling: 3,3-Dimethoxypropanenitrile is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[6][8] Personal protective equipment, including gloves and eye/face protection, is mandatory.[8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7][9]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[] Recommended storage temperature is between 2-8°C.[1]
Synthesis of 3,3-Dimethoxypropanenitrile
The industrial and laboratory-scale synthesis of 3,3-Dimethoxypropanenitrile primarily relies on the addition of methanol to acrylonitrile or related precursors. One prominent method involves the reaction of acrylonitrile with methyl nitrite in the presence of a platinum-group metal catalyst, such as palladium chloride.[10] This process efficiently installs the desired methoxy groups.
Another established route involves the reaction of acrylonitrile with methanol, catalyzed by platinum or palladium complexes.[5] A patented method details heating acrylonitrile and introducing it into a gasification tower with circulating gas containing methyl nitrite, which then reacts over a multiphase catalyst bed.[10] This continuous process allows for high throughput and selectivity.[10] These methods are advantageous as they utilize readily available and cost-effective starting materials.[10]
Caption: Generalized synthetic pathway to 3,3-Dimethoxypropanenitrile.
The Duality of Reactivity: A Mechanistic Perspective
The synthetic power of 3,3-Dimethoxypropanenitrile stems from the orthogonal reactivity of its two primary functional groups: the acetal and the nitrile.
3.1 The Acetal: A Masked Aldehyde The dimethyl acetal group is a stable protecting group for the highly reactive β-cyanoacetaldehyde. It is resilient to basic, organometallic, and reducing reagents, allowing for selective transformations at other sites of a molecule. The true utility of the acetal is realized upon its deprotection (hydrolysis) under acidic conditions.
-
Mechanism of Hydrolysis: Acid-catalyzed hydrolysis initiates with the protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).[11] A subsequent nucleophilic attack by water on the electrophilic carbon atom, followed by the loss of the second methoxy group, yields the geminal diol, which rapidly equilibrates to the free aldehyde, β-cyanoacetaldehyde.[11] This in situ generation is critical, as β-cyanoacetaldehyde itself is prone to polymerization and other side reactions.
Caption: Simplified workflow for the acid-catalyzed hydrolysis of the acetal group.
3.2 The Nitrile: A Versatile Functional Handle The nitrile group (-C≡N) is an electron-withdrawing group that activates the adjacent methylene protons, making them weakly acidic. It also serves as a precursor to other valuable functional groups.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,3-dimethoxypropanoic acid) or, under milder conditions, an amide.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (3,3-dimethoxypropan-1-amine), a key building block for various derivatives.
-
Cyclizations: The nitrile group is an excellent participant in cyclization reactions. When the acetal is hydrolyzed to the aldehyde, the resulting β-cyanoacetaldehyde is primed for condensation reactions with nucleophiles like urea or guanidine to form heterocyclic systems.[5]
Strategic Applications in Synthesis
The primary application of 3,3-Dimethoxypropanenitrile is as a synthetic equivalent of β-cyanoacetaldehyde, enabling the construction of heterocycles that are core motifs in pharmaceuticals and biologically active compounds.[2][5]
-
Synthesis of Pyrimidines: It is a valuable starting material for synthesizing 4-aminopyrimidines, such as cytosine.[5] The reaction involves the condensation of in situ generated β-cyanoacetaldehyde with urea or a urea equivalent. The aldehyde reacts with one amine of urea, and the activated methylene group condenses with the other, followed by tautomerization and elimination to form the aromatic pyrimidine ring.
-
Precursor to Vitamin B1: The unique 1,3-dicarbonyl surrogate nature of this molecule makes it a key intermediate in certain synthetic routes toward the pyrimidine portion of Thiamine (Vitamin B1).[10]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps and causal explanations for procedural choices.
Protocol 1: In Situ Generation of β-Cyanoacetaldehyde via Acid-Catalyzed Hydrolysis
This protocol details the controlled deprotection of the acetal, a foundational step for subsequent reactions.
-
Objective: To hydrolyze 3,3-Dimethoxypropanenitrile to generate a solution of β-cyanoacetaldehyde for immediate use.
-
Causality: An acid catalyst is essential to protonate the methoxy groups, facilitating their departure.[11] The reaction is typically run at a moderate temperature to ensure complete hydrolysis without promoting unwanted side reactions of the sensitive aldehyde product. Water acts as both the solvent and the nucleophile.
-
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-Dimethoxypropanenitrile (1.0 eq).
-
Solvent/Reagent Addition: Add a 4:1 mixture of water and a co-solvent like THF or acetone to ensure homogeneity.
-
Catalyst Introduction: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to 40-50°C and stir. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material. The hydrolysis is typically complete within 2-4 hours.
-
Result: The resulting solution contains β-cyanoacetaldehyde and is used directly in the next synthetic step without isolation.
-
Protocol 2: Synthesis of a Pyrimidine Precursor via Cyclocondensation
This workflow demonstrates the practical application of the in situ generated aldehyde.
-
Objective: To synthesize a 2-hydroxypyrimidine-5-carbonitrile derivative from 3,3-Dimethoxypropanenitrile and urea.
-
Causality: This is a classic cyclocondensation reaction. A base, such as sodium ethoxide, is used to deprotonate the weakly acidic methylene protons (alpha to the nitrile), creating a nucleophile that drives the cyclization step. Ethanol is a common solvent as it is compatible with the alkoxide base.
-
Methodology:
-
Base Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.
-
Reactant Addition: To the cooled sodium ethoxide solution, add urea (1.0 eq) and stir until dissolved.
-
Condensation: Slowly add the solution of in situ generated β-cyanoacetaldehyde (from Protocol 1, 1.0 eq) to the urea/ethoxide mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. A precipitate may form as the sodium salt of the product is generated.
-
Workup: Cool the reaction to room temperature and then in an ice bath. Carefully neutralize the mixture with glacial acetic acid or dilute HCl until the pH is ~6-7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the pyrimidine derivative.
-
Conclusion
3,3-Dimethoxypropanenitrile is a testament to the power of functional group manipulation in organic synthesis. By masking a reactive aldehyde as a stable acetal, it provides a robust and versatile platform for accessing complex molecules, particularly nitrogen-containing heterocycles. Its predictable reactivity, coupled with well-established synthetic protocols, ensures its continued importance as a strategic building block in the development of new pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its dual nature—the latent aldehyde and the reactive nitrile—is the key to unlocking its full synthetic potential.
References
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LookChem. Cas 57597-62-3, 3,3-Dimethoxypropanenitrile. [Link]
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CAS Common Chemistry. 3,3-Dimethoxypropionitrile. [Link]
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- Google Patents. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile.
-
ChemBK. 3,3-Dimethoxy-propanenitrile. [Link]
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An In-depth Technical Guide to Commercial Suppliers of 3,3-Dimethoxypropanenitrile
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a critical, yet often complex, first step in the discovery pipeline. 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), also known as cyanoacetaldehyde dimethyl acetal, is a versatile nitrile intermediate valued for its dual functionality in pharmaceutical and fine chemical synthesis.[][2] Its proper sourcing is paramount to ensuring the reliability and reproducibility of experimental outcomes.
This guide provides an in-depth analysis of the commercial landscape for 3,3-Dimethoxypropanenitrile, offering a technical overview, a comparative look at key suppliers, and a logical framework for procurement decisions.
Technical Profile: 3,3-Dimethoxypropanenitrile
3,3-Dimethoxypropanenitrile is an organic compound featuring both a nitrile and an acetal functional group.[2] This structure makes it a valuable building block in organic synthesis.[3] The electron-withdrawing nature of the nitrile group and the protecting nature of the dimethyl acetal allow for selective chemical transformations at different parts of the molecule.[2]
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 57597-62-3 | [][4][5] |
| Molecular Formula | C₅H₉NO₂ | [][4][6] |
| Molecular Weight | 115.13 g/mol | [][3][4] |
| Appearance | Clear colorless to light yellow/brown liquid | [][2][5] |
| Boiling Point | 92.5 °C at 30 mm Hg | [][3][5] |
| Density | ~1.026 g/mL at 25 °C | [][3][6] |
| Synonyms | 3,3-Dimethoxypropionitrile, Cyanoacetaldehyde dimethyl acetal, DMPN | [][4][5] |
This compound is a valuable precursor for creating more complex molecules, including 4-aminopyrimidines like cytosine.[3]
Major Commercial Suppliers and Product Specifications
The selection of a supplier often involves a trade-off between purity, quantity, availability, and cost. The following table summarizes offerings from prominent global suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry is always recommended.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific™ | AC133540250, AC133541000 | 97% | 25 mL, 100 mL |
| AC446260250, AC446261000 | 90% | 25 mL, 100 mL | |
| Sigma-Aldrich | ALNH9A9E72AB (Aladdin Scientific) | 93% | Inquire |
| ENA964518142 (Enamine) | Inquire | Inquire | |
| BOC Sciences | Inquire | 95% | Inquire |
| TCI America | D2065 | >96.0% (GC) | 25g, 500g |
| Ark Pharm, Inc. | AK-47784 | 96% | 25g, 100g, 500g |
Note: Product availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.
Workflow for Selecting a Suitable Supplier
The process of selecting a chemical supplier requires careful consideration of project-specific needs. The following workflow, represented as a decision-making diagram, provides a logical pathway for researchers to identify the optimal source for their requirements.
Sources
An In-depth Technical Guide to the Safe Handling of 3,3-Dimethoxypropanenitrile
This guide provides comprehensive safety and handling protocols for 3,3-Dimethoxypropanenitrile, a versatile nitrile intermediate used in pharmaceutical and fine chemical synthesis.[][2] Given its potential hazards, a thorough understanding and strict adherence to safety measures are paramount for all researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.
Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile
A foundational element of safe handling is a comprehensive understanding of the substance's intrinsic properties. 3,3-Dimethoxypropanenitrile is a clear, colorless to light yellow or brown liquid.[][3] Its reactivity is primarily influenced by the nitrile functional group and the two methoxy groups.[2]
Physicochemical Data
A summary of key physical and chemical properties is presented below for quick reference. This data is critical for risk assessment and the design of safe experimental setups.
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | [][3][4] |
| Molecular Weight | 115.13 g/mol | [][3][4] |
| Boiling Point | 92.5 °C at 30 mm Hg | [3][5] |
| Density | 1.026 g/mL at 25 °C | [3][5] |
| Flash Point | 182 °F (83.3 °C) | [3] |
| Refractive Index | n20/D 1.414 | [3][5] |
| Appearance | Clear colorless to light yellow/brown liquid | [][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [2] |
Hazard Identification and GHS Classification
3,3-Dimethoxypropanenitrile is classified as harmful and requires careful handling to avoid exposure.[4][6] The primary hazards are associated with its toxicity upon inhalation, skin contact, and ingestion.[4][7][8]
-
GHS Signal Word: Warning[4]
-
Hazard Statements:
The causality behind these classifications lies in the nature of organic nitriles. While not as acutely toxic as inorganic cyanide salts, they can metabolize to release cyanide, which inhibits cellular respiration.[11] The irritant properties are typical of many organic solvents and reactive intermediates.
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.
-
Fume Hood: All work with 3,3-Dimethoxypropanenitrile, especially procedures that may generate vapors or aerosols, must be conducted in a properly functioning chemical fume hood.[11][12][13] This is critical to prevent inhalation of the harmful vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]
-
Safety Shower and Eyewash Station: An easily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[10][11]
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to protect the user from direct contact. The selection of appropriate PPE is a critical decision based on the specific hazards of the chemical.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber gloves.[12][14] It is crucial to inspect gloves for any signs of degradation or puncture before use.[12] After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of according to institutional protocols.[15]
-
Eye and Face Protection: Safety goggles or a face shield are required to protect against splashes.[10][12]
-
Skin and Body Protection: A lab coat must be worn to protect the skin and clothing.[13] Ensure it is fully buttoned. Open-toed shoes are strictly prohibited in the laboratory.[9]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[10]
Caption: Decision tree for responding to a chemical spill.
Section 5: Waste Disposal
All waste containing 3,3-Dimethoxypropanenitrile must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [16]
-
Waste Containers: Collect waste in designated, properly labeled, and sealed containers. [11]* Disposal Route: Contact your institution's environmental health and safety department for guidance on the proper disposal procedures. Do not dispose of this chemical down the drain. [16]
Section 6: Conclusion
3,3-Dimethoxypropanenitrile is a valuable chemical intermediate, but its handling demands respect and a commitment to safety. By understanding its properties, utilizing appropriate engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
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Cas 57597-62-3,3,3-Dimethoxypropanenitrile. (n.d.). LookChem. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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LABORATORY HEALTH & SAFETY RULES. (n.d.). University of Cyprus. Retrieved from [Link]
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3,3-Dimethoxy-propanenitrile. (2024, April 9). ChemBK. Retrieved from [Link]
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3,3-Dimethoxypropiononitrile. (n.d.). PubChem. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Cyanide Salts. (n.d.). Rutgers University. Retrieved from [Link]
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NITRILES. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast. Retrieved from [Link]
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Methodological & Application
Application Note: 3,3-Dimethoxypropanenitrile (DMPN) in High-Value Heterocycle Synthesis
[1]
Executive Summary
3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, serves as a critical "masked" electrophile in modern pharmaceutical synthesis.[1] Unlike its parent compound, 3-oxopropanenitrile (cyanoacetaldehyde)—which is highly unstable and prone to polymerization—DMPN offers a stable, storable equivalent that releases the reactive aldehyde functionality only under controlled conditions.[1]
This guide details the utilization of DMPN as a linchpin precursor for constructing pyrimidine , pyridine , and pyrazole scaffolds, which are ubiquitous pharmacophores in kinase inhibitors, antivirals (e.g., cytosine analogs), and oncology drugs.
Chemical Profile & Stability
DMPN is an acetal-protected nitrile.[1] Its utility stems from the orthogonal reactivity of its three functional zones: the acetal (masked aldehyde), the nitrile (precursor to amines/amides/heterocycles), and the
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note |
| CAS Number | 57597-62-3 | Verify against CAS 2032-34-0 (related acetals).[1] |
| Formula | MW: 115.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or hydrolysis.[1] |
| Boiling Point | 92–94 °C @ 30 mmHg | Distillable under vacuum for purification.[1] |
| Density | 1.026 g/mL | - |
| Solubility | MeOH, EtOH, THF, Toluene | Immiscible with water; hydrolyzes in aqueous acid.[1] |
| Stability | Acid-Sensitive | CRITICAL: Store over molecular sieves or |
Core Application: The "Zhichkin" Protocol for Pyrimidine Synthesis
The most powerful application of DMPN is the regioselective synthesis of 2-substituted pyrimidine-5-carboxylic esters .[1] This method, popularized by Zhichkin et al., overcomes the regioselectivity issues common in traditional condensation reactions.[1]
Mechanism of Action
DMPN is first formylated at the
Diagram 1: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of DMPN. The upper pathway (Formylation) is the preferred route for complex pharmaceutical scaffolds.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate (Model Compound). Scale: 50 mmol basis.
Phase A: Formation of the Sodium Enolate (The "Masked" Intermediate)
Note: This step requires strictly anhydrous conditions.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
).[1] -
Reagent Prep: Suspend Sodium Hydride (NaH) (60% dispersion in oil, 2.4 g, 60 mmol) in anhydrous THF (50 mL).
-
Expert Tip: Wash NaH with dry hexane if high purity is required, but for this reaction, the oil is generally tolerated.[1]
-
-
Formylation:
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. The solution should turn a pale yellow/orange, indicating the formation of the sodium salt of 2-(dimethoxymethyl)-3-oxopropanenitrile (or the ester equivalent depending on reagents).[1]
Phase B: Cyclization to Pyrimidine[1]
-
Addition: To the enolate suspension from Phase A, add Benzamidine Hydrochloride (7.8 g, 50 mmol) directly as a solid.
-
Reflux: Heat the reaction mixture to reflux (66°C for THF) for 8–12 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).
Alternative Protocol: Synthesis of 2,4-Diaminopyrimidines
For the synthesis of antifolate precursors (analogous to Trimethoprim), the nitrile group of DMPN participates in the reaction.[1]
-
Reactants: Combine DMPN (1 equiv) and Guanidine Hydrochloride (1.2 equiv).[1]
-
Base: Sodium Ethoxide (NaOEt) in Ethanol (2.5 equiv).[1]
-
Conditions: Reflux for 6 hours.
-
Mechanism: The ethoxide unmasks the aldehyde (via acetal exchange/elimination) and deprotonates the guanidine.[1] The guanidine attacks the aldehyde and the nitrile carbon sequentially to close the ring.
-
Yield: Typically 60–75%.[1]
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield (Phase A) | No | Moisture in solvent killed the NaH.[1] | Validation: Test NaH activity by adding a drop of water to a small aliquot. Use freshly distilled THF. |
| Polymerization | Dark tarry residue; NMR shows broad peaks.[1] | Acidic contamination unmasked the aldehyde too early.[1] | Ensure reaction pH remains basic (> pH 8) until the quench step. |
| Incomplete Cyclization | Intermediate visible on TLC (streak). | Reaction temperature too low. | Switch solvent from THF (BP 66°C) to Toluene (BP 110°C) or Diglyme for higher thermal energy. |
Safety & Handling
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[1][3] Synthesis, 2002(6), 720-722.[1]
-
Source:
-
-
Bagley, M. C., et al. (2001). A new route to 2,4-disubstituted pyrimidines.[1] Tetrahedron Letters, 42(37), 6585-6588.[1]
-
Source:
-
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93354, 3,3-Dimethoxypropanenitrile.[1]
-
Source:
-
-
European Patent Office. Process for the preparation of pyrimidine derivatives (EP0841326B1).[1]
-
Source:
-
Application of 3,3-Dimethoxypropanenitrile in agrochemical development
Application Note: Strategic Utilization of 3,3-Dimethoxypropanenitrile (DMPN) in Agrochemical Synthesis
Executive Summary
This guide details the application of 3,3-Dimethoxypropanenitrile (DMPN) (CAS: 57597-62-3) as a high-value C3-synthon in the development of next-generation agrochemicals. Unlike conventional C3 precursors (e.g., malononitrile, ethyl acetoacetate) that primarily target the 4,6-positions of the pyrimidine ring, DMPN uniquely facilitates functionalization at the C5-position and the construction of 4-unsubstituted pyrimidines . These scaffolds are critical for a specific class of herbicides (sulfonylureas) and novel fungicides where steric bulk at the C4 position is undesirable.
This document provides a validated protocol for synthesizing Methyl 2-methylpyrimidine-5-carboxylate , a versatile intermediate for crop protection agents, and outlines the mechanistic advantages of using DMPN as a "masked" cyanoacetaldehyde.
Technical Profile & Mechanistic Advantage
3,3-Dimethoxypropanenitrile (DMPN) acts as a stable equivalent of cyanoacetaldehyde , which is otherwise unstable and prone to polymerization. In agrochemical synthesis, its value lies in its dual reactivity:
-
The Nitrile Group (C1): Serves as an electrophile for cyclization with amidines.
-
The Acetal Group (C3): Acts as a masked aldehyde, allowing for controlled condensation without self-polymerization.
Comparison of C3-Synthons in Pyrimidine Synthesis
| Synthon | Primary Agrochemical Output | Regioselectivity | Key Limitation |
| Ethyl Acetoacetate | Pyrimethanil, Cyprodinil | 4,6-Disubstituted | Difficult to functionalize C5 post-cyclization. |
| Malononitrile | 2-Amino-4,6-dimethoxypyrimidine | 4,6-Diamino/Alkoxy | Over-functionalization; symmetrical products only. |
| DMPN | Pyrimidine-5-carboxylates | 5-Substituted / 4-Unsubstituted | Requires controlled activation of the nitrile. |
Application Workflow: Synthesis of Pyrimidine-5-Carboxylates
The following workflow describes the synthesis of Methyl 2-methylpyrimidine-5-carboxylate . This intermediate is a structural core for various ALS-inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.
Retrosynthetic Pathway
The synthesis leverages the Claisen condensation of DMPN with a formate ester to generate an enolate, which then undergoes a cyclocondensation with an amidine.
Figure 1: Synthetic pathway for the conversion of DMPN to the Pyrimidine-5-carboxylate scaffold.
Experimental Protocol: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate
Objective: Isolate high-purity (>98%) pyrimidine ester from DMPN. Scale: 100 mmol input.
Reagents & Equipment
-
Precursor: 3,3-Dimethoxypropanenitrile (11.5 g, 100 mmol).
-
Formylating Agent: Methyl Formate (12.0 g, 200 mmol).
-
Base: Sodium Hydride (60% dispersion in oil, 4.8 g, 120 mmol).
-
Cyclization Partner: Acetamidine Hydrochloride (11.3 g, 120 mmol).
-
Solvent: Anhydrous Toluene (150 mL), Methanol (50 mL).
-
Equipment: 500 mL 3-neck round-bottom flask, N2 line, reflux condenser, internal thermometer.
Step-by-Step Methodology
Phase 1: Formylation (Enolate Formation)
-
Setup: Flame-dry the glassware and flush with Nitrogen. Charge the flask with NaH (4.8 g) and wash twice with dry hexane to remove mineral oil. Suspend the washed NaH in anhydrous Toluene (100 mL).
-
Addition: Cool the suspension to 0°C . Mix DMPN (11.5 g) and Methyl Formate (12.0 g) in a dropping funnel.
-
Reaction: Add the mixture dropwise over 45 minutes, maintaining internal temperature <10°C . Note: Hydrogen gas evolution will be vigorous.
-
Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A thick, off-white suspension of the sodium enolate salt will form.
Phase 2: Cyclization
-
Preparation: In a separate beaker, dissolve Acetamidine Hydrochloride (11.3 g) in Methanol (50 mL).
-
Combination: Add the amidine solution to the enolate suspension in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) for 6 hours. The suspension will thin and change color (typically to pale yellow).
-
Monitoring: Monitor reaction progress via TLC (EtOAc:Hexane 1:1). The spot for DMPN (
) should disappear.
Phase 3: Workup & Purification
-
Quench: Cool to room temperature. Add Water (100 mL) to dissolve inorganic salts.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Drying: Combine organic phases, dry over anhydrous
, and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude solid from hot Isopropanol.
-
Yield: Expected yield is 65-75% (approx. 10-11 g).
Analytical Validation
To ensure the intermediate meets agrochemical grade standards, perform the following quality checks.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Singlet |
| Moisture | Karl Fischer Titration | < 0.5% w/w |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm |
Troubleshooting Guide:
-
Low Yield in Phase 1: Ensure Toluene is strictly anhydrous. Moisture destroys the NaH and the enolate.
-
Incomplete Cyclization: If starting material remains after 6 hours reflux, add a catalytic amount (5 mol%) of Sodium Methoxide to push the equilibrium.
Safety & Handling
-
DMPN Toxicity: DMPN is a nitrile derivative. It is harmful if swallowed or absorbed through skin (H302, H312). Handle in a fume hood.
-
Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas. Keep a Class D fire extinguisher nearby.
-
Waste Disposal: Aqueous waste contains cyanide/nitrile residues. Treat with bleach (sodium hypochlorite) to oxidize cyanides before disposal, in accordance with local environmental regulations.
References
-
Synthesis of Pyrimidine-5-carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link
-
Agrochemical Applications: Berzosa, X., et al. (2010). "An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines."[4] Journal of Organic Chemistry, 75(2), 487-490.[4] Link
-
Chemical Profile: PubChem. "3,3-Dimethoxypropanenitrile (Compound)." National Library of Medicine. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction of 3,3-Dimethoxypropanenitrile with Electrophiles
[1]
Abstract
3,3-Dimethoxypropanenitrile (DMPN) is a bifunctional building block containing a nitrile group and a masked aldehyde (dimethyl acetal).[1][2] Its strategic value lies in the acidity of the
Introduction & Reactivity Profile
DMPN is a "chameleon" intermediate.[1][2][] While the nitrile and acetal groups render it an electrophile under acidic conditions (via Pinner reaction or oxocarbenium formation), its primary utility in complex synthesis is as a nucleophile .[2]
Structural Analysis[1][3]
-
C2-Position (Active Methylene): The electron-withdrawing nitrile group acidifies the adjacent protons.[1][2][] The
-acetal oxygens provide additional inductive stabilization to the resulting carbanion.[1][2][] -
Acetal Stability: The dimethyl acetal is stable to the strong bases (LDA, NaH, NaOMe) required for deprotonation, preventing self-polymerization during the nucleophilic attack.[2]
-
Nitrile Group: Remains inert during low-temperature alkylation but serves as a cyclization trigger in subsequent steps.[1][2][]
Reactivity Map
The following diagram outlines the divergent pathways available when treating DMPN with various electrophiles.
Caption: Divergent synthesis pathways from DMPN. The C2-carbanion is the central hub for functionalization.[]
Core Application 1: C-Alkylation with Alkyl Halides[1][3]
Direct alkylation at the C2 position is the most direct method to introduce carbon chains while maintaining the masked aldehyde.
Mechanistic Considerations
-
Base Selection: Lithium Diisopropylamide (LDA) is preferred over alkoxides.[1][2][] Alkoxides can cause reversible deprotonation, leading to poly-alkylation or competitive nucleophilic attack on the nitrile.[1][2][] LDA ensures quantitative, irreversible deprotonation at -78°C.[1][2][]
-
Solvent: THF is essential for solubility and anion stability.[1][2][]
-
Electrophile: Primary alkyl halides (iodides/bromides) work best.[1][2][] Secondary halides may undergo elimination.[1][2][]
Protocol: Mono-Alkylation of DMPN[1][3]
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate).[1][2]
-
Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.[1][2][]
-
Addition: Add DMPN (neat or as 1M THF solution) dropwise over 15 minutes. The solution may turn pale yellow, indicating enolate formation.[2] Stir for 30 minutes at -78°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; DMPN is not UV active, but alkylated products may be).[2]
-
Quench: Quench with saturated NH4Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc). The acetal is stable on silica gel if the eluent is not acidified.[2]
Core Application 2: Claisen Condensation (Synthesis of Heterocycles)[2]
This is the most industrially relevant application. Reacting DMPN with esters (specifically ethyl formate) generates a "masked" malondialdehyde equivalent, a potent precursor for pyrimidines (like Cytosine) and pyrazoles.[2]
Mechanism: The "Formylation" Pathway
DMPN reacts with formate esters to yield the enolate of 3,3-dimethoxy-2-formylpropanenitrile.[1][] This intermediate possesses a 1,3-electrophilic pattern (Nitrile + Formyl) capable of condensing with binucleophiles.[1][2]
Protocol: Synthesis of 4-Aminopyrimidines (e.g., Cytosine Analogues)
Reagents:
-
DMPN (1.0 equiv)[2]
-
Ethyl Formate (1.2 equiv)[2]
-
Sodium Hydride (1.2 equiv, 60% dispersion in oil)[2]
-
Urea (1.2 equiv) or Amidine Hydrochloride[2]
-
Methanol / Ethanol (Solvent)[2]
Step-by-Step Procedure:
-
Enolate Formation:
-
Suspend NaH (washed with hexanes to remove oil) in anhydrous THF or Toluene.[1][2]
-
Add Ethyl Formate and DMPN mixture dropwise at 0°C.
-
Observation: Hydrogen gas evolution will occur.[1][2][] Stir at room temperature for 2–4 hours until evolution ceases. The mixture will become a thick slurry (Sodium salt of the formylated nitrile).[2]
-
-
Cyclization (One-Pot Variant):
-
Workup:
Data Summary: Electrophile Compatibility
| Electrophile Class | Reagent Example | Base Recommended | Product Type | Key Application |
| Alkyl Halide | Benzyl Bromide | LDA (-78°C) | Amino acid synthesis | |
| Ester | Ethyl Formate | NaH / NaOMe | Pyrimidine synthesis | |
| Carbonyl | Benzaldehyde | Piperidine / NaOEt | Acrylonitrile | Michael acceptors |
Core Application 3: Knoevenagel Condensation[1]
DMPN condenses with aromatic aldehydes to form 2-(dimethoxymethyl)-3-aryl-acrylonitriles.[1][2][] These are electron-deficient alkenes useful for conjugate additions.[1][2][]
Protocol
Reagents: DMPN (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Piperidine (0.1 equiv), Ethanol.[2] Procedure:
Troubleshooting & Stability Guide
Acetal Hydrolysis Risks[1][3]
-
Problem: Loss of methoxy groups or polymerization during workup.
-
Cause: Acidic aqueous conditions unmask the aldehyde, which then reacts with the nitrile or alpha-carbon of another molecule.[2]
-
Solution: Always quench reactions with buffered solutions (NH4Cl or Phosphate buffer pH 7).[1][2][] Avoid 1M HCl washes.[1][2][] Ensure silica gel for purification is neutralized (wash with 1% Et3N/Hexanes) if the product is sensitive.[2]
Controlling Mono- vs. Bis-Alkylation[1][3]
-
Problem: Getting a mixture of mono- and dialkylated products.
-
Solution: Use a strictly stoichiometric amount of Base (1.05 equiv).[1][2] If bis-alkylation persists, switch to the more steric base LiHMDS , which makes the second deprotonation kinetically slower due to the steric bulk of the mono-alkylated product.[2]
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1][2]
-
Organic Syntheses. (2010). General methods for nitrile alkylation and reactivity. Organic Syntheses, Coll.[1][2] Vol. 11, p. 234.[1][2]
-
National Center for Biotechnology Information. (2025).[1][2][] PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropanenitrile.[1][2] [1][2]
-
ChemicalBook. (2024).[1][2][] 3,3-Dimethoxypropanenitrile Product Description and Synthesis Routes.
Sources
- 1. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. heteroletters.org [heteroletters.org]
Application Note: The Role of 3,3-Dimethoxypropanenitrile in the Synthesis of Heterocyclic Scaffolds for Drug Discovery
Executive Summary
For drug development professionals and synthetic chemists, accessing diverse and functionalized heterocyclic libraries is a critical step in hit-to-lead optimization. 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal) serves as a highly versatile, bifunctional building block. By masking a highly reactive aldehyde as a stable dimethyl acetal alongside an electron-withdrawing cyano group, this reagent enables the highly controlled, regioselective formation of complex nitrogenous heterocycles. This application note details the mechanistic causality, quantitative performance, and step-by-step protocols for utilizing 3,3-dimethoxypropanenitrile to synthesize pyrimidines and pyrido[2,3-d]pyrimidines—scaffolds prominent in FDA-approved kinase inhibitors and essential vitamins[1],[2].
Chemical Profile & Mechanistic Causality
The Problem with Unprotected Cyanoacetaldehyde
In heterocyclic synthesis, cyanoacetaldehyde is a theoretical ideal precursor for introducing a 3-carbon sequence with distinct electrophilic and nucleophilic termini. However, unprotected cyanoacetaldehyde is notoriously unstable, rapidly undergoing self-condensation and polymerization under standard basic or acidic reaction conditions.
The 3,3-Dimethoxypropanenitrile Solution
3,3-Dimethoxypropanenitrile circumvents this instability by utilizing a dimethyl acetal protecting group.
-
Controlled Nucleophilicity: The acetal group dampens the electrophilicity of the C3 carbon. This allows the α-carbon (adjacent to the nitrile) to act as a controlled nucleophile in the presence of strong bases (e.g., Sodium Methoxide) without initiating self-polymerization.
-
Triggered Electrophilicity: Once the initial carbon-carbon bond is formed (e.g., via a Michael addition), the acetal can be unmasked under acidic conditions or directly displaced by strong dinucleophiles (like guanidine) under thermal or microwave conditions to drive cyclocondensation[3],[4].
Mechanistic workflow of 3,3-dimethoxypropanenitrile activation and heterocyclic cyclization.
Key Applications in Drug Development
A. Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in oncology, mimicking the purine core of ATP to act as competitive kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib)[1]. 3,3-Dimethoxypropanenitrile undergoes an unusual Michael addition with 2-aryl acrylates, followed by cyclocondensation with guanidine, to yield 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines[3],[4].
B. Pyrimidines (Vitamins and Antimicrobials)
The reagent is a direct precursor to 4-amino-5-substituted pyrimidines. For instance, reacting 3,3-dimethoxypropanenitrile with guanidine in boiling methanol yields 5-substituted pyrimidine-2,4-diamines. Similar pathways are employed to synthesize 4-amino-5-aminomethyl-2-methylpyrimidine, a critical intermediate in the total synthesis of Thiamine (Vitamin B1)[5],[6].
Quantitative Data Presentation
The table below summarizes the reaction conditions, intermediates, and yields for the divergent synthesis of heterocyclic scaffolds using 3,3-dimethoxypropanenitrile, highlighting the impact of thermodynamic vs. kinetic control[3],[4],.
| Starting Material | Co-Reactant | Catalyst / Base | Temp / Conditions | Target Scaffold / Intermediate | Yield (%) |
| 3,3-Dimethoxypropanenitrile | 2-Aryl acrylate | NaOMe / MeOH | -78 °C, 2 h | 4-Dimethoxymethyl 4-cyanobutyric ester (Kinetic) | 75–82% |
| 3,3-Dimethoxypropanenitrile | 2-Aryl acrylate | NaOMe / MeOH | 60 °C, 4 h | 4-Methoxymethylene 4-cyanobutyric ester (Thermodynamic) | 70–85% |
| 4-Dimethoxymethyl ester | Guanidine Carbonate | None (Solvent-free) | Microwave, 150 °C, 15 min | 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidine | 65–78% |
| 2-Alkyl-3,3-dimethoxy... | Guanidine | NaOMe / MeOH | Reflux, 6 h | 5-Alkylpyrimidine-2,4-diamine | ~86% |
Experimental Methodologies & Self-Validating Protocols
The following protocols detail the synthesis of 5,6-dihydropyrido[2,3-d]pyrimidines, emphasizing the causality behind specific chemical choices and how to self-validate the reaction progress[3],[4].
Protocol A: Temperature-Controlled Regioselective Michael Addition
Objective: Synthesize the acyclic precursor (4-cyanobutyric ester) via the Michael addition of 3,3-dimethoxypropanenitrile to a 2-aryl acrylate.
Step-by-Step Methodology:
-
Preparation of the Base: Dissolve Sodium Methoxide (NaOMe, 1.5 eq) in anhydrous Methanol (MeOH) under a strict argon atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the acetal group and the unwanted saponification of the acrylate ester. Argon prevents oxidative side reactions.
-
-
Addition of Reagents: Cool the solution to -78 °C (for kinetic control) or heat to 60 °C (for thermodynamic control). Slowly add 3,3-dimethoxypropanenitrile (1.2 eq), stir for 15 minutes, and then add the 2-aryl acrylate (1.0 eq) dropwise.
-
Causality: The order of addition ensures the nitrile is fully deprotonated at the α-carbon before encountering the electrophile, preventing acrylate self-polymerization.
-
-
Reaction Monitoring (Self-Validation System): Monitor the reaction via TLC (Hexane/EtOAc 7:3).
-
Validation Check: Isolate a crude aliquot for
H NMR. For the -78 °C reaction , the spectrum will show two distinct methoxy singlets (~3.3 ppm), confirming the preservation of the acetal (Kinetic Product). At 60 °C , the loss of one equivalent of methanol yields an enol ether, showing a single methoxy peak and a new vinylic proton signal (Thermodynamic Product).
-
-
Quenching and Workup: Quench the reaction with saturated aqueous NH
Cl. Extract with Dichloromethane (DCM), dry over MgSO , and concentrate under vacuum.-
Causality: NH
Cl acts as a mild proton source that neutralizes the strong base without providing enough acidity to prematurely cleave the acetal protecting group during workup.
-
Temperature-dependent Michael addition and subsequent microwave-assisted cyclocondensation.
Protocol B: Microwave-Assisted Cyclocondensation
Objective: Convert the acyclic Michael adduct into the bicyclic 5,6-dihydropyrido[2,3-d]pyrimidine core.
Step-by-Step Methodology:
-
Reagent Mixing: Combine the Michael adduct (from Protocol A) with guanidine carbonate (2.0 eq) in a specialized microwave-safe quartz vessel. Do not add additional solvent (solvent-free conditions).
-
Causality: Guanidine carbonate acts dually as the dinucleophile for the cyclization and as its own basic buffer, driving the formation of the pyrimidine ring while avoiding solvent-induced dilution effects that slow down termolecular collision rates.
-
-
Microwave Irradiation: Irradiate the mixture at 150 °C for 15 minutes using a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Causality: Microwave heating provides rapid, homogeneous energy transfer, effectively overcoming the high activation barrier required for the dual condensation/cyclization sequence while minimizing thermal degradation byproducts common in prolonged refluxing.
-
-
Purification and Validation: Cool the vessel, suspend the crude solid in hot ethanol, and filter.
-
Self-Validation System: The successful formation of the 5,6-dihydropyrido[2,3-d]pyrimidine core is confirmed by High-Resolution Mass Spectrometry (HRMS) showing the complete loss of the acetal/alkoxy mass, and the appearance of broad NH/NH
signals in the H NMR spectrum (~6.0–7.5 ppm).
-
References
-
Berzosa, X., Bellatriu, X., Teixidó, J., & Borrell, J. I. (2010). "An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines." The Journal of Organic Chemistry, 75(2), 487-490. URL:[Link]
-
Victory, P., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 24(22), 4175. URL:[Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: 3,3-Dimethoxypropanenitrile in Advanced Heterocyclic Synthesis
Introduction and Mechanistic Overview
In the landscape of modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks is critical for constructing complex molecular architectures. 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal) is a highly versatile reagent that serves as a stable, handleable equivalent of the highly reactive and prone-to-polymerization cyanoacetaldehyde[1].
The utility of this reagent stems from its dual chemical personality:
-
The Nitrile Group (-C≡N): Acts as a strong electron-withdrawing group, significantly increasing the acidity of the adjacent
-protons, while also serving as an electrophilic center for cyclization reactions. -
The Dimethyl Acetal Group: Functions as a robust protecting group for the aldehyde. It prevents unwanted self-condensation under basic conditions but can be unmasked under acidic conditions or directly utilized in cyclization cascades to form pyrimidines and pyridines[2].
By leveraging these two functional groups, chemists can perform highly chemoselective reactions, such as temperature-controlled Michael additions[3] and enolate formylations[4], which are essential for synthesizing privileged drug scaffolds like beta-secretase inhibitors and breast cancer therapeutics (e.g., palbociclib analogs)[4],[2].
Reactivity pathways of 3,3-Dimethoxypropanenitrile in organic synthesis.
Physicochemical Properties
Understanding the physical parameters of 3,3-dimethoxypropanenitrile is essential for precise stoichiometric calculations and safe handling during scale-up. The reagent is a moderate-polarity liquid, soluble in common organic solvents (ethanol, acetone, toluene) but with limited aqueous solubility[5].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 57597-62-3[] |
| Molecular Formula | C₅H₉NO₂[] |
| Molecular Weight | 115.13 g/mol [] |
| Boiling Point | 92.5 °C at 30 mmHg[],[7] |
| Density | 1.026 g/mL at 25 °C[],[7] |
| Refractive Index ( | 1.414[7] |
| Appearance | Clear colorless to light yellow liquid[7] |
| Storage Conditions | 2–8 °C, away from heat and moisture[8] |
Experimental Protocols
The following protocols have been designed as self-validating systems. Causality is explicitly defined so that researchers understand why specific temperatures, bases, or solvents are chosen, ensuring reproducibility.
Protocol A: Temperature-Controlled Michael Addition for Pyrido[2,3-d]pyrimidine Scaffolds
Causality & Design: When 3,3-dimethoxypropanenitrile is reacted with 2-aryl acrylates, the reaction pathway is strictly governed by thermodynamics vs. kinetics. At low temperatures (-78 °C), the kinetic product (a 4-dimethoxymethyl 4-cyanobutyric ester) is trapped and isolated. However, at elevated temperatures (60 °C), thermodynamic driving forces promote the base-mediated elimination of a methanol molecule, yielding a 4-methoxymethylene-substituted 4-cyanobutyric ester[3]. Both intermediates can be subsequently cyclized with guanidine under microwave irradiation to form 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines[3].
Temperature-dependent workflow for synthesizing pyrido[2,3-d]pyrimidines.
Step-by-Step Methodology (Thermodynamic Pathway - 60 °C):
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of the chosen 2-aryl acrylate and dissolve in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Introduce 1.2 equivalents of 3,3-dimethoxypropanenitrile to the stirring solution.
-
Base Catalysis: Slowly add a catalytic amount of a suitable base (e.g., DBU or sodium methoxide). Causality: The base deprotonates the
-carbon of the nitrile, generating the nucleophile. -
Heating: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active acrylate spot indicates complete conversion.
-
Self-Validation Checkpoint 2 (NMR): Upon standard aqueous workup and solvent evaporation, analyze the crude mixture via ¹H NMR. The successful elimination of methanol is confirmed by the absence of the 6-proton acetal singlet (typically ~3.3 ppm) and the presence of a distinct vinylic proton signal.
-
Cyclization: Transfer the intermediate to a microwave vial, add 1.5 equivalents of guanidine carbonate, and subject to microwave irradiation (120 °C, 15 mins) to yield the final pyrido[2,3-d]pyrimidine[3].
Protocol B: Formylation and Enolate Generation for Beta-Secretase Inhibitors
Causality & Design:
In the synthesis of complex multi-cyclic sulfones used as BACE (beta-secretase) inhibitors for Alzheimer's disease, 3,3-dimethoxypropanenitrile is used to build the core heterocyclic ring[4]. The
Step-by-Step Methodology:
-
Suspension Preparation: To a flame-dried flask under nitrogen, add 63.0 mmol of NaH (60% dispersion in mineral oil). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, then suspend in 75 mL of anhydrous diethyl ether.
-
Reagent Addition: Cool the suspension to 0 °C. Dropwise, add 55.0 mmol (approx. 6.17 mL) of 3,3-dimethoxypropanenitrile. Caution: Hydrogen gas will evolve. Ensure proper venting.
-
Formylation: Immediately follow with the dropwise addition of 110 mmol (6.74 mL) of methyl formate[4].
-
Reaction Maturation: Allow the reaction mixture to warm to room temperature (RT) and stir continuously for 3 days[4]. Causality: The extended reaction time is required for the heterogeneous mixture to fully convert to the thermodynamically stable enolate.
-
Self-Validation Checkpoint (Visual & Isolation): A distinct solid will precipitate from the ether solution. This visual cue confirms the formation of the highly polar sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate.
-
Workup: Collect the resulting solid by vacuum filtration. Wash the filter cake generously with cold diethyl ether to remove unreacted starting materials and organic impurities[4]. Dry under high vacuum to afford the intermediate (typically >80% yield), ready for downstream coupling.
Safety and Handling Precautions
-
Toxicity: 3,3-Dimethoxypropanenitrile carries warnings for acute toxicity (oral, dermal, inhalation) and skin/eye irritation (H302, H312, H315, H319)[9].
-
Handling: Always handle within a certified chemical fume hood. Wear standard PPE (nitrile gloves, safety goggles, lab coat).
-
Storage: Store in a tightly sealed container at 2–8 °C to prevent gradual hydrolysis of the acetal group, which can be triggered by ambient moisture and trace atmospheric acids[8].
References
-
Michael Addition Methodology Title: An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines Source: The Journal of Organic Chemistry 2010, 75 (2), 487-490 URL:[Link]
-
Biomedical Applications of Pyrido-pyrimidines Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: Molecules 2019, 24(22), 4161 URL:[Link]
- Beta-Secretase Inhibitor Patent Title: Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof Source: US Patent US9309263B2 URL
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google Patents [patents.google.com]
- 5. CAS 57597-62-3: 3,3-Dimethoxypropionitrile | CymitQuimica [cymitquimica.com]
- 7. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. 3,3-dimethoxypropanenitrile | 57597-62-3 [sigmaaldrich.com]
Strategic Utilization of 3,3-Dimethoxypropanenitrile (DMPN) in Heterocyclic Synthesis
[1][2]
Executive Summary
3,3-Dimethoxypropanenitrile (DMPN, CAS: 57597-62-3) acts as a "chameleon" C3-synthon in total synthesis.[1][2] It effectively functions as a masked form of cyanoacetaldehyde (3-oxopropanenitrile), offering the reactivity of a
For drug development professionals, DMPN is a critical building block for pyrimidine and pyridine scaffolds, serving as the backbone for numerous kinase inhibitors (e.g., Janus kinase targets) and essential vitamins (Thiamine/B1). This guide details the strategic "unmasking" of DMPN to construct complex heterocycles, supported by industrial-grade protocols.
Chemical Profile & Safety
| Property | Specification |
| Formula | |
| MW | 115.13 g/mol |
| Boiling Point | 92.5°C (30 mmHg) |
| Appearance | Clear, colorless to light yellow liquid |
| Hazards (GHS) | Warning : H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled).[1][2][3][4][5] H315/H319 (Irritant).[1][2] |
| Storage | Inert atmosphere, cool dry place.[1][2][6] Acid-sensitive (acetal hydrolysis).[1][2] |
Reactivity Logic: The "Push-Pull" Latency
DMPN possesses three distinct zones of reactivity that can be selectively triggered. Understanding this causality is essential for experimental design.[1][2]
-
The Acetal (Masked Electrophile): Stable under basic conditions; hydrolyzes with Lewis or Brønsted acids to generate the reactive aldehyde for Knoevenagel condensations.[1]
-
The
-Carbon (Nucleophile): The electron-withdrawing nitrile group acidifies the -protons ( ), allowing deprotonation by alkoxides or amide bases (LDA/LiHMDS) for alkylation or formylation.[1][2] -
The Nitrile (Electrophile/Nucleophile): Can be reduced to an amine, hydrolyzed to an amide, or participate in Pinner reactions.[1]
Visualization: The DMPN Reactivity Map
Figure 1: Reactivity map illustrating the divergent synthetic pathways accessible from DMPN.[2]
Module 1: Pyrimidine Construction (The "Killer App")
The most high-value application of DMPN is the synthesis of 4-aminopyrimidines and pyrimidine-5-carboxylates .[1][2] This route avoids the use of unstable free aldehydes by generating the reactive enol ether in situ.
Mechanism[1][2][8][9]
-
Formylation: DMPN is treated with a formate ester (e.g., methyl formate) and a base (NaH or NaOMe) to form the sodium enolate of 2-(dimethoxymethyl)-3-oxopropanenitrile (or its tautomer).[1][2]
-
Cyclization: This 1,3-electrophilic species condenses with a 1,3-binucleophile (guanidine, amidine, or thiourea).[1][2]
-
Aromatization: Elimination of water/methanol drives the formation of the aromatic ring.
Protocol 1: Synthesis of 2-Substituted-Pyrimidin-4-amines
Target: General synthesis of 4-amino-5-dimethoxymethyl-2-substituted pyrimidines (Precursors to Thiamine and Kinase Inhibitors).[1][2]
Reagents:
-
DMPN (1.0 equiv)[1]
-
Ethyl Formate (1.2 equiv)[1]
-
Sodium Methoxide (NaOMe) (1.1 equiv, 30% in MeOH)
-
Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 equiv)
-
Solvent: Methanol (Anhydrous) / Toluene[1]
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a dry 3-neck flask with toluene and NaOMe solution under
.[1][2] -
Add DMPN dropwise at 0–5°C. Stir for 30 mins.
-
Add Ethyl Formate dropwise, maintaining temperature <10°C.[1][2]
-
Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. A thick slurry of the sodium enolate salt will form. Critical Checkpoint: The mixture must thicken; if it remains clear, enolization is incomplete.
-
-
Condensation:
-
In a separate vessel, dissolve the Amidine HCl in minimal MeOH.
-
Transfer the enolate slurry to the amidine solution (or vice versa) slowly.
-
Heat the mixture to reflux (65°C) for 6–12 hours.
-
-
Workup:
Data Summary: Amidine Scope
| Amidine Input | Product (R=) | Typical Yield | Notes |
|---|---|---|---|
| Acetamidine | Methyl (-Me) | 75-85% | Key Thiamine Intermediate |
| Guanidine | Amino (-NH2) | 80-90% | Antifolate Precursor |
| Benzamidine | Phenyl (-Ph) | 65-75% | UV Stabilizers |[1][2]
Module 2: Advanced Functionalization (Michael Addition)
A sophisticated application involves the Michael addition of DMPN to acrylates, followed by cyclization. This is particularly useful for constructing pyrido[2,3-d]pyrimidines , a scaffold found in potent CDK inhibitors.[1][2]
Protocol 2: Synthesis of 5,6-Dihydropyrido[2,3-d]pyrimidines
Basis: Unusual Michael addition described by Berzosa et al. (See References).[1][2][10]
Reagents:
Step-by-Step Methodology:
-
Michael Addition:
-
Cyclization (One-Pot Variation):
-
Add Guanidine Carbonate (1.5 equiv) directly to the Michael adduct solution.[1]
-
Irradiate in a microwave reactor at 120°C for 20 mins OR reflux in EtOH for 18h.
-
The nitrile nitrogen attacks the ester carbonyl, and the guanidine nitrogen attacks the nitrile carbon, closing the fused ring system.
-
Visualization: Pyrimidine Synthesis Workflow
Figure 2: Step-by-step workflow for the conversion of DMPN to 4-aminopyrimidines.[1][2]
Industrial Case Study: Vitamin B1 (Thiamine)
The synthesis of Thiamine (Vitamin B1) represents the largest volume application of DMPN chemistry.
-
The Challenge: Constructing the "Grewe Diamine" or the specific pyrimidine head: 4-amino-5-aminomethyl-2-methylpyrimidine .
-
The DMPN Solution:
-
C-Formylation: DMPN is formylated (as per Protocol 1) using methyl formate/NaOMe.[1][2]
-
Pyrimidine Closure: Reaction with acetamidine yields 4-amino-5-dimethoxymethyl-2-methylpyrimidine.[1][2]
-
Acetal Hydrolysis: Dilute HCl unmasks the aldehyde at C5.[1][2]
-
Reductive Amination: The aldehyde is converted to the amine (via oxime or direct reductive amination) to link with the thiazole moiety.
-
Why this route? It utilizes inexpensive C1 (formate) and C2 (acetamidine) sources with the C3 (DMPN) backbone, avoiding the handling of highly lachrymatory chloromethyl ketones used in older routes.
Safety & Handling (SDS Summary)
DMPN is a Nitrile and an Acetal. [1]
-
Toxicity: Classified as Harmful (Category 4) for Oral, Dermal, and Inhalation exposure.[1]
-
Cyanide Risk: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis under forcing conditions can theoretically release HCN.[1] Always maintain basic pH in waste streams (bleach treat) before disposal.[1][2]
-
Flammability: Flash point is approx. 182°F (83°C).[1][2] It is a combustible liquid.[1][2]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
-
Safety Data Sheet (SDS): 3,3-Dimethoxypropanenitrile Safety Data. PubChem (NIH).[1][2] Available at: [Link][1]
-
Pyrimidine Synthesis Protocol: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][11] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1][2] Available at: [Link]
-
Michael Addition & Cyclization: Berzosa, X., Bellatriu, X., Teixidó, J., & Borrell, J. I. (2010).[1][10] An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines.[1][2][10][12] The Journal of Organic Chemistry, 75(2), 487-490.[10] Available at: [Link][1]
Sources
- 1. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 57597-62-3,3,3-Dimethoxypropanenitrile | lookchem [lookchem.com]
- 3. 3,3-dimethoxypropanenitrile | 57597-62-3 [sigmaaldrich.com]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Analytical methods for the detection of 3,3-Dimethoxypropanenitrile in reaction mixtures
This Application Note is structured as a comprehensive technical guide for the detection and quantification of 3,3-Dimethoxypropanenitrile (DMPN) in reaction mixtures. It addresses the specific challenges of analyzing an acetal-functionalized nitrile in a reactive matrix (typically Acrylonitrile/Methanol).
Target Analyte: 3,3-Dimethoxypropanenitrile (CAS: 57597-62-3)
Application: Reaction Monitoring (IPC), Purity Analysis, and Residual Solvent Quantification.[]
Executive Summary & Chemical Context
3,3-Dimethoxypropanenitrile (DMPN) is a critical aliphatic nitrile intermediate, primarily used in the synthesis of pyrimidine derivatives (e.g., Cytosine) and other heterocyclic pharmaceutical ingredients.[2][3][4]
-
The Analytical Challenge: DMPN possesses two distinct functionalities—a nitrile group and a dimethyl acetal .[]
-
Stability:[5][6][7] The acetal moiety is acid-labile.[6][8] Standard acidic quench procedures used in nitrile chemistry will hydrolyze DMPN back to 3-oxopropanenitrile (cyanoacetaldehyde), leading to false-low assays.
-
Detection: The molecule lacks a conjugated
-system, resulting in weak UV absorbance (limited to <210 nm).
-
-
The Matrix: DMPN is typically synthesized via the Michael addition of methanol to acrylonitrile (catalyzed by bases like NaOMe) or oxidative acetalization. The reaction mixture contains high concentrations of Methanol and toxic Acrylonitrile .
This guide prioritizes Gas Chromatography (GC-FID) as the gold standard for quantification due to the molecule's volatility and the method's ability to separate the solvent front (MeOH). HPLC-UV is presented as an orthogonal method for non-volatile impurity profiling.
Primary Method: Gas Chromatography (GC-FID)
Rationale: GC is the preferred technique because DMPN (BP ~195°C) is volatile and thermally stable under neutral conditions. FID provides a universal response roughly proportional to carbon mass, overcoming the lack of UV chromophore.
Instrumental Parameters
| Parameter | Setting / Specification |
| Detector | Flame Ionization Detector (FID) @ 250°C |
| Column | DB-WAX (PEG) or DB-624 (6% Cyanopropyl-phenyl), 30m x 0.32mm x 1.8µm |
| Carrier Gas | Helium or Hydrogen (Constant Flow: 1.5 mL/min) |
| Inlet | Split/Splitless @ 220°C. Split Ratio 20:1 (Essential to vent MeOH solvent) |
| Oven Program | 50°C (hold 2 min) |
| Injection Vol. | 1.0 µL |
Expert Insight: A thick-film column (1.8µm) is recommended to improve the peak shape of the polar methanol solvent and prevent it from interfering with the early-eluting acrylonitrile, while ensuring the later-eluting DMPN is sharp.
Sample Preparation Protocol (Reaction Mixture)
Critical: The reaction mixture is likely basic (alkoxide catalyst). Direct injection of strong base damages GC columns. Acidic quenching hydrolyzes the product.
-
Aliquot: Take 1.0 mL of reaction mixture.
-
Quench/Neutralization: Add 1.0 mL of 0.1 M Ammonium Acetate buffer (pH 7.0) .
-
Why? Buffering neutralizes the alkoxide catalyst without exposing the acetal to free protons (acid).
-
-
Extraction: Add 2.0 mL of Ethyl Acetate (containing 1 mg/mL Dodecane as Internal Standard).
-
Phase Separation: Vortex for 30s; Centrifuge at 3000 rpm for 2 min.
-
Analysis: Inject the upper organic layer.
Secondary Method: Reverse-Phase HPLC
Rationale: Used when non-volatile byproducts (oligomers) are suspected or when confirmation of peak purity is required.
Instrumental Parameters
| Parameter | Setting / Specification |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Nitrile stretch absorbance) |
| Temp | 30°C |
Expert Insight: Do not use Trifluoroacetic acid (TFA) or Formic acid in the mobile phase. Even 0.1% acid can cause on-column hydrolysis of the acetal during the run, leading to split peaks or "ghost" peaks of the aldehyde. Use a basic or neutral buffer (Ammonium Bicarbonate).
In-Process Control (IPC) Visualization
The following diagram illustrates the decision logic for choosing the correct analytical workflow based on the reaction stage.
Caption: Workflow decision tree emphasizing the critical pH-neutralization step to prevent acetal hydrolysis.
Validation & Troubleshooting
Linearity & Limits
-
Linearity: The method (GC-FID) typically demonstrates linearity from 0.05 mg/mL to 10.0 mg/mL (
). -
LOD/LOQ:
-
LOD: ~10 ppm (0.01 mg/mL)
-
LOQ: ~50 ppm (0.05 mg/mL)
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Peak Tailing (DMPN) | Active sites in liner or column. | Deactivate inlet liner (silanized glass wool); trim column. |
| Extra Peak @ ~1.5 min | Acetal Hydrolysis. | Check quench pH. Ensure no acid was used in prep. |
| Baseline Drift (HPLC) | UV Cutoff interference. | Switch buffer to Phosphate (pH 7) if Bicarbonate absorbs too much at 210nm. |
| Missing Acrylonitrile | Volatility loss. | Keep samples chilled (4°C) before injection. |
Safety Considerations
-
Acrylonitrile: A potent carcinogen and volatile toxin. All sample prep must occur in a fume hood.
-
Waste Disposal: Segregate waste containing cyanides/nitriles from standard organic waste if required by local EHS regulations.
References
-
Karp, E. M., et al. (2017).[9] Renewable acrylonitrile production. Science, 358(6368), 1307-1310. Retrieved from [Link]
-
Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups (Acetal Hydrolysis Kinetics). Beilstein J. Org. Chem. 15, 695–706. Retrieved from [Link]
Sources
- 2. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 3. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Use of 3,3-Dimethoxypropanenitrile in the synthesis of 4-aminopyrimidines like cytosine
[1]
Executive Summary
The synthesis of 4-aminopyrimidines, particularly Cytosine (4-amino-2-hydroxypyrimidine) , is a critical workflow in the production of antiretroviral APIs (e.g., Lamivudine, Emtricitabine) and oncology drugs (e.g., Gemcitabine).[1] While traditional routes often employ unstable enol ethers (e.g., 3-ethoxyacrylonitrile), 3,3-Dimethoxypropanenitrile (DMPN) offers a superior alternative due to its high shelf stability and "masked" reactivity.
This guide details a one-pot, base-mediated condensation protocol that generates the reactive intermediate in situ, minimizing impurity profiles and maximizing yield.
Introduction & Mechanistic Insight
The Role of DMPN
3,3-Dimethoxypropanenitrile (CAS: 57597-62-3) serves as a stable equivalent of cyanoacetaldehyde . In its acetal form, it is resistant to polymerization, a common issue with free aldehydes. Under controlled basic conditions, DMPN undergoes
Reaction Mechanism
The transformation proceeds through a cascade sequence:
-
Base-Induced Elimination: The electron-withdrawing nitrile group acidifies the
-protons, allowing a base (e.g., NaOMe) to trigger the elimination of methanol, forming the reactive enol ether. -
Michael Addition: The urea nitrogen attacks the
-carbon of the enol ether. -
Cyclization: The second urea nitrogen attacks the nitrile carbon, closing the pyrimidine ring.
-
Aromatization: Tautomerization yields the final cytosine structure.
Figure 1: Mechanistic pathway from DMPN to Cytosine via in situ generation of 3-methoxyacrylonitrile.
Experimental Protocol: Synthesis of Cytosine
This protocol is optimized for a 100 mmol scale but is linearly scalable. It utilizes a Dean-Stark trap to remove the methanol byproduct, driving the equilibrium toward the enol ether intermediate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 3,3-Dimethoxypropanenitrile | 115.13 | 1.0 | 11.51 g | Limiting Reagent |
| Urea | 60.06 | 1.2 | 7.21 g | N-C-N Source |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 8.10 g | Base / Catalyst |
| n-Butanol | 74.12 | - | 100 mL | Solvent (High BP) |
| Acetic Acid (Glacial) | 60.05 | - | As req. | Quenching |
Step-by-Step Methodology
Phase 1: Activation & Condensation
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap (or distillation head).
-
Solvent Charge: Add 100 mL of n-Butanol to the flask.
-
Note: n-Butanol (bp 117°C) is preferred over methanol/ethanol to allow a reaction temperature sufficient to distill off the generated methanol (bp 65°C), driving the elimination step.
-
-
Reagent Addition: Add 8.10 g (150 mmol) of Sodium Methoxide and 7.21 g (120 mmol) of Urea . Stir for 15 minutes at room temperature to form a fine suspension.
-
DMPN Addition: Add 11.51 g (100 mmol) of 3,3-Dimethoxypropanenitrile dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (bath temp ~125°C).
-
Critical Process Parameter (CPP): Monitor the Dean-Stark trap. You should observe the collection of methanol.[4]
-
Maintain reflux for 3–5 hours . The reaction mixture will thicken and turn pale yellow/orange as the sodium salt of cytosine precipitates.
-
Phase 2: Quenching & Isolation
-
Cooling: Cool the reaction mixture to 50°C.
-
Hydrolysis: Slowly add 50 mL of water to dissolve the sodium salt. Stir for 20 minutes. Two phases may form (organic/aqueous).[2][5]
-
Separation: Separate the aqueous layer (containing the product).[2] Extract the organic layer once with 20 mL water. Combine aqueous fractions.
-
Neutralization: Cool the aqueous solution to 10°C. Slowly adjust pH to 7.0 using Glacial Acetic Acid .
-
Observation: Cytosine will precipitate as a white to off-white solid during acidification.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted nitrile or urea.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Expected Results
-
Yield: 70–85% (approx.[6] 7.8 g – 9.4 g).
-
Purity (HPLC): >98%.
-
Appearance: White crystalline powder.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Cytosine from DMPN.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete elimination of methanol. | Ensure reaction temperature is >100°C. Use a higher boiling solvent (e.g., Xylene, n-Butanol) to facilitate MeOH removal. |
| Sticky Precipitate | Polymerization of side products. | Ensure Urea is dry.[7] Excess water in the solvent can hydrolyze the nitrile to an amide before cyclization. |
| Colored Impurities | Oxidation at high temp. | Perform reaction under Nitrogen or Argon atmosphere. |
| Residual Starting Material | Base consumed by moisture. | Increase NaOMe loading to 1.6–1.8 equiv. Ensure anhydrous conditions during the initial charge. |
Safety & Handling (DMPN)
-
Hazards: DMPN is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). It releases methanol upon hydrolysis.
-
PPE: Wear nitrile gloves, safety goggles, and work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place. While stable, avoid prolonged exposure to strong acids which can induce premature hydrolysis.
References
- Google Patents. (2012). CN102816123A: Preparation method for cytosine.
-
Google Patents. (1983). EP0082339A2: Process for the preparation of cytosine.[8][4] Retrieved from
-
National Institutes of Health (NIH). (2010). An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates.[9] J Org Chem. Retrieved from [Link]
Sources
- 1. CN102816123A - Preparation method for cytosine - Google Patents [patents.google.com]
- 2. US5026852A - Process for the preparation of cytosines - Google Patents [patents.google.com]
- 3. EP0082339A2 - Process for the preparation of cytosin - Google Patents [patents.google.com]
- 4. Method for synthesizing cytosine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Concentration by evaporation and the prebiotic synthesis of cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105399646A - Preparation method of cytosine intermediate 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 9. An unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates: a convenient route to 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetalization mechanisms involving dimethoxypropane derivatives
Application Note: Acetalization Mechanisms and Diol Protection Strategies Using 2,2-Dimethoxypropane (DMP)
Executive Summary & Strategic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs), carbohydrates, and natural products, the protection of 1,2- and 1,3-diols is a critical workflow. While acetone is historically used for acetonide formation, 2,2-dimethoxypropane (DMP) is the superior, chemically active reagent[1]. DMP functions not only as the source of the isopropylidene protecting group but also as a potent water scavenger. By reacting with adventitious water to form acetone and methanol, DMP drives the thermodynamic equilibrium toward the protected cyclic acetal, preventing hydrolytic reversion and ensuring high yields[2].
Mechanistic Insights: Acid-Catalyzed Transacetalization
The formation of an acetonide using DMP is fundamentally an acid-catalyzed transacetalization process[1]. Understanding this mechanism is vital for troubleshooting incomplete conversions or side reactions.
-
Step 1: Activation. A Brønsted or Lewis acid protonates one of the methoxy groups of DMP, transforming it into a superior leaving group[1].
-
Step 2: Oxocarbenium Formation. The expulsion of methanol generates a highly electrophilic oxocarbenium ion intermediate[1].
-
Step 3: Nucleophilic Attack. The target diol attacks the oxocarbenium ion, forming a hemiketal intermediate[3].
-
Step 4: Cyclization. A subsequent proton transfer activates the second methoxy group. Its departure yields a second oxocarbenium species, which undergoes rapid intramolecular attack by the remaining hydroxyl group to close the five- or six-membered ring[1][3].
Acid-catalyzed transacetalization mechanism of 2,2-dimethoxypropane.
Catalyst Selection and Quantitative Efficacy
The choice of catalyst dictates the reaction's mildness, scalability, and environmental footprint. While p-toluenesulfonic acid (p-TsOH) is the traditional homogeneous choice[1], modern protocols increasingly utilize heterogeneous catalysts like zeolites to simplify workup and prevent acid-catalyzed degradation[4].
| Catalyst System | Substrate Scope | Temp (°C) | Time | Yield (%) | Strategic Advantage |
| p-TsOH (cat.) | Complex 1,3-diols | 25 | 1–2 h | 95% | Highly efficient for sterically hindered substrates[5]. |
| Zeolite HBeta | Glycerol / Aliphatic diols | 25 | 1 h | ~97% | Water-free environment; easily recoverable solid acid[4]. |
| Iodine (20 mol%) | General diols | 25 | Varies | High | Mild Lewis acid alternative; easily quenched with thiosulfate[3]. |
| Sulfonated Graphene | Carbohydrates | 25 | Short | 37–75% | High recyclability; effective for anomeric protected sugars[6]. |
Experimental Methodologies
The following protocols are designed as self-validating systems. The causality behind each step ensures high fidelity in reproduction and prevents common pitfalls such as product reversion.
Standard experimental workflow for diol protection using DMP.
Protocol A: Homogeneous Acetalization using p-TsOH
Causality Focus: The use of a basic quench is mandatory. Under acidic conditions, even at temperatures as low as 50 °C, the acetal can lose one molecule of alcohol, yielding unwanted enol ethers[2].
-
Initiation: To a flame-dried round-bottom flask, add the target diol (1.0 equiv) and dissolve in dry dichloromethane (DCM).
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 to 3.0 equiv). Note: Excess DMP drives the equilibrium forward by scavenging moisture, forming a binary azeotrope with the methanol byproduct[1][2].
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Stir under an inert nitrogen atmosphere at room temperature[1].
-
Validation: Monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1–2 hours[1]. The disappearance of the highly polar baseline diol spot confirms complete conversion.
-
Quenching: Dilute the mixture with additional DCM and immediately wash with saturated aqueous sodium bicarbonate (NaHCO₃). Crucial Step: This neutralizes the p-TsOH, preventing reverse hydrolysis or enol ether formation during concentration[1][2].
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the acetonide[1].
Protocol B: Heterogeneous Transacetalization using Zeolite HBeta
Causality Focus: Zeolites provide a confined acidic environment that enhances selectivity while allowing for simple mechanical separation. The main advantage of this transacetalization is that it occurs in a completely water-free environment, preserving the catalyst's acid sites[4].
-
Initiation: In a reaction vessel, combine the diol (e.g., glycerol, 1.0 equiv) and 2,2-dimethoxypropane (1.0 equiv)[4].
-
Catalysis: Add Zeolite HBeta (2.5 wt% relative to the substrate)[4].
-
Reaction: Stir vigorously at 25 °C for 1 hour. Note: Vigorous agitation is required to overcome the initial immiscibility between polar diols and non-polar DMP. As the reaction proceeds, the formation of the acetal and methanol solubilizes the mixture, auto-accelerating the reaction[4].
-
Validation: Monitor conversion via GC-FID or HPLC. Glycerol conversion should stabilize near 96–97%[4].
-
Isolation: Filter the reaction mixture to recover the solid Zeolite catalyst. The filtrate is then concentrated under reduced pressure to remove the methanol byproduct, yielding the pure cyclic acetal[4].
References
-
SciELO: Transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions URL: [Link]
-
Organic Syntheses: Preparation of (R,R)-1,2:4,5-Diepoxypentane URL:[Link]
-
Ataman Kimya: 2,2-DIMETHOXYPROPANE URL: [Link]
-
ResearchGate: A Simple and Clean Method for O-Isopropylidenation of Carbohydrates URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3,3-Dimethoxypropanenitrile Workflows
Welcome to the Technical Support Center. As a bifunctional building block, 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal) is indispensable in drug development, particularly for synthesizing complex heterocycles like pyrido[2,3-d]pyrimidines [3]. However, its unique structure—combining a nitrile group, an active methylene core, and a dimethyl acetal—makes it highly reactive and prone to specific side reactions if experimental conditions are not strictly controlled.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you avoid polymerization, self-condensation, and transacetalization during your syntheses.
Part 1: Troubleshooting FAQs
Issue 1: The Acid Sensitivity Problem (Unexpected Polymerization)
Q: My reaction mixture turns into a dark, viscous tar during aqueous workup. What is happening, and how do I prevent it?
A: You are observing the catastrophic polymerization of cyanoacetaldehyde. 3,3-Dimethoxypropanenitrile is an acetal; while it is highly stable under neutral and alkaline conditions, it is extremely susceptible to hydrolysis in acidic environments [1].
-
Causality: When exposed to aqueous acid (pH < 5), the acetal oxygen is protonated, leading to the loss of methanol and the formation of an oxocarbenium ion. Water attacks this intermediate, collapsing the acetal into the free aldehyde (cyanoacetaldehyde). Cyanoacetaldehyde possesses both a highly electrophilic carbonyl carbon and an extremely acidic alpha-proton (due to the adjacent nitrile). This combination triggers rapid, uncontrolled aldol condensations, resulting in a polymeric tar.
-
Prevention: Always perform workups under strictly neutral or mildly basic conditions (e.g., using saturated aqueous
). Never use or if the acetal moiety must be preserved [1].
Issue 2: The Active Methylene Problem (Unwanted Self-Condensation)
Q: During base-catalyzed Michael additions, TLC shows multiple high-molecular-weight byproducts and low product yield. How do I suppress these side reactions?
A: The methylene protons (
-
Causality: Strong bases (like
or ) quantitatively deprotonate the alpha-position. If the target electrophile (e.g., an acrylate) is not immediately available, or if thermal energy allows for competing activation energies to be breached, the enolate will attack the nitrile group of another 3,3-dimethoxypropanenitrile molecule. Furthermore, elevated temperatures can cause the elimination of methanol, forming reactive methoxyacrylonitrile derivatives [2]. -
Prevention: Temperature control is critical. For instance, Michael additions of 3,3-dimethoxypropanenitrile to 2-aryl acrylates should be initiated at -78 °C to kinetically favor the desired cross-reaction over self-condensation [2].
Issue 3: The Solvent Swap Problem (Transacetalization)
Q: When running a reaction in ethanol with a Lewis acid catalyst, my NMR shows the disappearance of the methoxy peaks (~3.4 ppm) and the appearance of ethoxy signals. Why?
A: You are observing transacetalization.
-
Causality: In the presence of an alcohol solvent other than methanol (e.g., ethanol, isopropanol) and a catalytic amount of acid, the dimethyl acetal exists in thermodynamic equilibrium with the solvent. The massive molar excess of the bulk solvent drives the equilibrium toward the formation of the diethyl or diisopropyl acetal.
-
Prevention: Match your solvent to the acetal. Use anhydrous methanol when working with 3,3-dimethoxypropanenitrile to make any transacetalization a "silent" (degenerate) reaction.
Part 2: Quantitative Data & Reaction Parameters
To ensure reproducibility, adhere to the quantitative thresholds outlined in the table below. Deviating from these parameters is the primary cause of workflow failure.
| Reaction Parameter | Optimal Condition | Side Reaction Trigger | Consequence / Mechanistic Failure |
| Aqueous Workup pH | 7.0 – 8.5 | pH < 5.0 | Acetal hydrolysis leading to rapid polymerization [1]. |
| Base-Catalyzed Addition Temp | -78 °C to 0 °C | > 25 °C (Prolonged) | Self-condensation or elimination of methanol [2]. |
| Solvent Selection (Base) | Anhydrous Methanol | Ethanol / Isopropanol | Transacetalization (loss of the dimethyl acetal group). |
| Base pKa Matching | pKa 15–16 ( | pKa > 20 (LDA, BuLi) | Over-deprotonation leading to complex degradation. |
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathway illustrating acid-catalyzed hydrolysis and subsequent polymerization.
Optimized workflow for base-catalyzed condensation to prevent self-condensation.
Part 4: Validated Experimental Protocols
Protocol A: Acid-Free Aqueous Workup for Acetal Preservation
This protocol is designed to isolate 3,3-dimethoxypropanenitrile derivatives without triggering aldehyde unmasking.
-
Quench: Cool the reaction mixture to 0 °C. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (
) until gas evolution ceases.-
Causality:
buffers the aqueous layer to ~pH 8.2, safely neutralizing any excess base or mild acid without crossing the pH 5 threshold where acetal hydrolysis accelerates [1].
-
-
Self-Validation Step: Verify the aqueous layer pH with indicator paper. If the pH is below 7, additional buffer is required before proceeding to solvent extraction.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane. Wash the combined organic layers with brine.
-
Drying & Concentration: Dry over anhydrous
. Concentrate under reduced pressure with a water bath temperature °C.-
Causality: Keeping the temperature low during concentration prevents the thermal degradation of any trace hemiacetals back into the reactive aldehyde.
-
Protocol B: Controlled Base-Catalyzed Alkylation/Michael Addition
This protocol utilizes kinetic control to suppress the inherent self-condensation pathways of the active methylene group [2].
-
Base Preparation: In an oven-dried flask under an inert atmosphere (Argon/
), dissolve sodium methoxide (1.1 eq) in anhydrous methanol.-
Causality: Matching the methoxide base with the methanol solvent prevents transacetalization and maintains a stable thermodynamic equilibrium.
-
-
Kinetic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Generation: Add 3,3-dimethoxypropanenitrile (1.0 eq) dropwise over 10 minutes. Stir for 30 minutes.
-
Causality: The low temperature kinetically traps the generated enolate, preventing it from attacking unreacted starting material (self-condensation).
-
-
Electrophile Addition: Add the electrophile (e.g., 2-aryl acrylate, 1.0 eq) dropwise.
-
Self-Validating Quench: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, quench the reaction at -78 °C with a pH 7 phosphate buffer before removing the cooling bath.
-
Causality: Quenching before warming ensures that the highly reactive enolate is neutralized while still kinetically frozen, preventing warming-induced side reactions or retro-Michael additions.
-
References
- Product Class 6: Acyclic and Semicyclic O/O Acetals, Thieme Connect.
- An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines, Journal of Organic Chemistry.
- Pyrido[2,3-d]pyrimidin-7(8H)
Technical Support Center: Troubleshooting the Stability of 3,3-Dimethoxypropanenitrile (DMPN)
Welcome to the Technical Support Center for 3,3-Dimethoxypropanenitrile (CAS 57597-62-3)[1], also known as cyanoacetaldehyde dimethyl acetal. This highly versatile bifunctional intermediate is widely used in pharmaceutical and fine chemical synthesis[]. Because it contains both a protected aldehyde (dimethyl acetal) and a nitrile group, understanding its stability across different pH, thermal, and reductive environments is critical.
This guide is designed for researchers and drug development professionals to troubleshoot unwanted degradation—such as premature acetal hydrolysis or uncontrolled alpha-carbon deprotonation—and to provide self-validating protocols for your workflows.
Section 1: pH-Dependent Stability and Troubleshooting
FAQ 1: Why is my 3,3-Dimethoxypropanenitrile degrading into a complex mixture during acidic workup?
Root Cause: The dimethyl acetal group is highly labile under aqueous acidic conditions. Mechanistically, a Brønsted acid protonates one of the methoxy oxygens, leading to the elimination of methanol and the formation of a highly reactive oxocarbenium ion. Subsequent nucleophilic attack by water and further elimination yields cyanoacetaldehyde (3-oxopropanenitrile)[3]. Cyanoacetaldehyde is notoriously unstable in its free form; it readily polymerizes or undergoes aldol-type self-condensation, leading to the complex mixtures you are observing. Solution: Avoid aqueous acidic conditions unless acetal deprotection is the explicit goal. For standard workups, maintain the pH > 7 using saturated aqueous sodium bicarbonate (NaHCO₃) or mildly basic buffer solutions. If an acidic extraction is unavoidable, perform it rapidly at low temperatures (0–4 °C) and immediately neutralize the organic layer.
FAQ 2: Is DMPN completely stable under basic conditions? I am observing unexpected side products when using strong bases.
Root Cause: While the acetal moiety is completely stable to basic conditions, the methylene protons (-CH₂-) situated between the electron-withdrawing nitrile group and the acetal carbon possess considerable acidity. Exposure to strong bases (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Lithium Diisopropylamide (LDA)) will quantitatively deprotonate this alpha-carbon. The resulting carbanion is stabilized by resonance with the adjacent cyano group (forming a ketenimine-like resonance structure). Without an intended electrophile present, this nucleophilic carbanion can undergo undesired side reactions, including attack on unreacted starting material. Solution: If using strong bases, ensure the intended electrophile (e.g., methyl formate) is either already present in the reaction mixture or added sequentially at controlled temperatures to immediately capture the enolate. For standard solvent washing applications, use weak bases (like K₂CO₃) which are insufficiently strong to deprotonate the alpha-carbon.
Table 1: Stability Profile of 3,3-Dimethoxypropanenitrile Across Reaction Conditions
| Condition | Reagent Example | Stability Status | Primary Degradation / Reaction Pathway |
| Aqueous Acid | 1M HCl, TFA/H₂O | Highly Unstable | Acetal hydrolysis to cyanoacetaldehyde |
| Aqueous Base | 1M NaOH, NaHCO₃ | Stable | None (Stable at room temperature) |
| Strong Anhydrous Base | NaH, LDA, NaOMe | Reactive | Alpha-deprotonation (Carbanion formation) |
| Reducing Agents | LiAlH₄, DIBAL-H | Unstable | Nitrile reduction to primary amine or aldehyde |
| Thermal Stress | > 100 °C | Moderately Stable | Potential elimination/polymerization if impure |
Section 2: Experimental Workflows and Protocols
Protocol 1: Controlled Base-Catalyzed Formylation of DMPN
This protocol leverages the base-sensitivity of the alpha-carbon to synthesize sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate, a critical intermediate for fused multi-cyclic sulfone compounds and pyrimidine derivatives[4].
-
Causality Check: Sodium hydride is used to quantitatively deprotonate the alpha-carbon, driving the equilibrium forward by the irreversible evolution of hydrogen gas. Methyl formate acts as the electrophile. Diethyl ether is chosen as an aprotic solvent to prevent quenching of the hydride and to facilitate the precipitation of the final sodium salt, driving the reaction to completion via Le Chatelier's principle.
Step-by-Step Methodology:
-
Preparation: Suspend 1.15 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (N₂ or Argon) at 0 °C.
-
Deprotonation: Slowly add 1.0 equivalent of 3,3-dimethoxypropanenitrile dropwise to control the exothermic evolution of hydrogen gas.
-
Electrophile Introduction: Add 2.0 equivalents of methyl formate to the suspension.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir continuously for 72 hours. The extended time ensures complete conversion of the sterically hindered enolate.
-
Isolation: Collect the resulting precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold anhydrous Et₂O to remove mineral oil and unreacted starting materials. Dry under vacuum.
Protocol 2: Deliberate Acetal Deprotection to Cyanoacetaldehyde
-
Causality Check: THF is used as a co-solvent to ensure the organic DMPN remains miscible with the aqueous acid. Temperature is kept strictly at or below 30 °C during concentration to prevent the thermal polymerization of the highly reactive cyanoacetaldehyde product.
Step-by-Step Methodology:
-
Solvent System: Dissolve DMPN in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or GC-MS for the disappearance of the starting material.
-
Quenching: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7–8).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.
Section 3: Visualizations
Divergent reactivity pathways of 3,3-Dimethoxypropanenitrile under acidic, basic, and reducing conditions.
Step-by-step workflow for the base-catalyzed formylation of 3,3-Dimethoxypropanenitrile.
Section 4: Storage and Handling FAQ
FAQ 3: How should I store DMPN to maximize its shelf life?
Root Cause: Although DMPN has a relatively high boiling point (92.5 °C at 30 mmHg) and is stable at room temperature for short periods, prolonged exposure to moisture and ambient heat can initiate trace hydrolysis, particularly if trace acidic impurities are present[]. Solution: Store 3,3-Dimethoxypropanenitrile in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Keep it strictly isolated from strong oxidizing agents, strong acids, and strong bases.
FAQ 4: How can I verify the purity of my DMPN before starting a sensitive reaction?
Solution: Gas Chromatography (GC) or ¹H-NMR are the most reliable methods. In ¹H-NMR (CDCl₃), look for the characteristic acetal proton (a triplet around 4.5 ppm), the methoxy protons (a singlet around 3.4 ppm, integrating to 6H), and the methylene protons (a doublet around 2.7 ppm). The presence of a downfield aldehyde peak (~9.5–10 ppm) is a direct indicator of degradation to cyanoacetaldehyde.
References
- Sigma-Aldrich. "3,3-dimethoxypropanenitrile | 57597-62-3". sigmaaldrich.com.
- BOC Sciences. "CAS 57597-62-3 (3,3-Dimethoxy-propanenitrile)". bocsci.com.
- Google Patents. "US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof".
- ResearchGate. "Rotational Spectrum and Conformational Composition of Cyanoacetaldehyde, a Compound of Potential Prebiotic and Astrochemical Interest".
Sources
Optimizing catalyst selection for 3,3-Dimethoxypropanenitrile synthesis
[1]
Welcome to the Advanced Catalysis Support Hub. Subject: Optimization of Catalyst Selection & Process Parameters for DMPN (CAS: 57597-62-3). Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
3,3-Dimethoxypropanenitrile (DMPN), also known as cyanoacetaldehyde dimethyl acetal, is a critical C3 building block for the synthesis of pyrimidine-based pharmaceuticals (e.g., intermediates for Ivabradine).[1] While simple in structure, its synthesis is plagued by a competitive landscape between oxidative acetalization (target) and Michael addition (impurity).[1]
This guide addresses the selection of Palladium-based catalytic systems for the direct conversion of acrylonitrile to DMPN, troubleshooting selectivity issues, and managing the delicate hydrolytic stability of the acetal functionality.
Module 1: Catalyst Architecture & Selection
Q: We are currently using a standard Wacker system (PdCl₂/CuCl₂) but are observing high levels of 3-methoxypropanenitrile. How do we shift selectivity toward the acetal?
A: The formation of 3-methoxypropanenitrile is a classic symptom of a "Michael-dominated" regime rather than an "Oxidative-dominated" regime.[1] Standard Wacker conditions often favor the mono-addition if the oxidation potential is insufficient or the acidity is uncontrolled.
The Fix: Switch to a Nitrite-Regenerated Heterogeneous Palladium System. For DMPN, the industry standard is not the homogeneous aqueous Wacker system (which hydrolyzes the product), but a heterogeneous PdCl₂/Al₂O₃ system using Methyl Nitrite (MN) as the oxidant carrier .
Catalyst Selection Matrix
| Catalyst System | Phase | Primary Mechanism | Selectivity (DMPN) | Recommendation |
| PdCl₂ / Al₂O₃ (High Surface Area) | Heterogeneous | Oxidative Acetalization (Nitrite Cycle) | High (>85%) | Preferred for Scale-up |
| PdCl₂ / CuCl₂ (Homogeneous) | Liquid (MeOH) | Wacker Oxidation | Low-Mod (<50%) | Avoid. High Michael adduct formation.[1] |
| Basic Zeolites (e.g., K-ZSM-5) | Heterogeneous | Michael Addition | 0% | Avoid. Produces exclusively 3-methoxypropanenitrile.[1] |
Technical Insight: The reaction requires a dual-site mechanism where Acrylonitrile coordinates to Pd(II), undergoes nucleophilic attack by Methanol, and is immediately oxidized to the acetal rather than protonated to the ether.
-
Support Acidity: The Al₂O₃ support must be neutral to slightly acidic. Basic sites catalyze the Michael addition of MeOH to Acrylonitrile, forming the 3-methoxy impurity irreversibly [1, 2].
-
The Nitrite Loop: Methyl Nitrite (
) acts as the re-oxidant, converting Pd(0) back to Pd(II) while avoiding water production in the primary reactor (which would hydrolyze the acetal).
Module 2: Reaction Mechanism & Troubleshooting
Q: Can you visualize the competing pathways? We need to understand where our yield loss is occurring.
A: Below is the mechanistic flow. Note the critical divergence point at the "Palladium-Alkene Complex."
Figure 1: Competitive pathways in DMPN synthesis.[1] The green path represents the target oxidative acetalization. The red dashed path represents the base-catalyzed Michael addition impurity.
Module 3: Process Optimization & FAQs
Q: Our conversion is high, but the catalyst deactivates after 5 cycles. What is killing the Pd activity?
A: Catalyst deactivation in this system is typically driven by two factors: Pd Aggregation (Sintering) or Pore Blocking by high-boiling byproducts.[1]
Troubleshooting Protocol:
-
Check the Nitrite Regeneration: The re-oxidation of Pd(0) to Pd(II) by Methyl Nitrite must be faster than the aggregation of Pd(0) atoms into Pd-black.
-
Action: Increase the partial pressure of Methyl Nitrite or NO/O₂ in the feed. Ensure the molar ratio of Nitrite:Acrylonitrile is maintained > 1.1:1 [1].
-
-
Chlorine Balance: If using a PdCl₂ precursor, chloride ions are essential ligands.[1] Over time, Cl⁻ can be lost as HCl.[1]
-
Action: Dosing trace amounts of HCl (gas) or an organic chloride promoter can stabilize the Pd(II) species.
-
-
Temperature Control: Operating above 120°C promotes Pd sintering on Alumina.[1]
-
Action: Maintain reactor temperature between 60°C – 100°C .
-
Q: We see a "mystery peak" at RRT 0.85 in GC. It increases when we add water to the workup.
A: This is almost certainly Cyanoacetaldehyde (or its oligomers), resulting from the hydrolysis of your product.
The Self-Validating Workup System: DMPN is an acetal.[1] Acetals are stable to base but extremely labile to acid + moisture .[1]
-
Strict pH Control: Ensure the quenching solution is buffered to pH 7.5 – 8.5. Never use an acidic quench.[1]
-
Solvent Choice: If extracting, use non-polar solvents (Toluene or MTBE) to minimize water solubility.[1]
-
Drying: Dry the organic layer vigorously with Anhydrous
(which also acts as a base buffer) rather than (which is slightly acidic).[1]
Q: Can we use Ethanol instead of Methanol to make the diethoxy analog?
A: Yes, but the kinetics differ.
-
Sterics: Ethanol is bulkier, slowing the nucleophilic attack on the Pd-coordinated alkene. You may need to increase reaction temperature by 10-15°C.[1]
-
Catalyst: The same PdCl₂/Al₂O₃ system works. However, the 3,3-diethoxypropanenitrile product is slightly more stable to hydrolysis than the dimethoxy analog, which can be an advantage if your downstream chemistry tolerates the ethyl group [2].
Module 4: Safety & Handling
Critical Warning:
-
Methyl Nitrite: If using the nitrite regeneration cycle, be aware that Methyl Nitrite is an explosive gas. It is typically generated in situ or in a closed loop.[1]
-
Acrylonitrile: Highly toxic and carcinogenic.[1] Ensure all reactor seals are perfluoroelastomer (FFKM) as standard Viton may swell in the presence of nitriles/methanol mixtures at high temps.
References
-
Sinopec (China Petroleum & Chemical Corp). Method for synthesizing 3,3-dimethoxypropionitrile.[1] CN112457215B. (2021).[1]
- Key Finding: Establishes the PdCl₂/Al₂O₃ + Methyl Nitrite gas-phase circulation loop as the high-selectivity industrial standard.
-
Fuchigami, T., et al. Catalyst for preparing 3,3-diethoxypropionitrile and preparation method of catalyst.[1][2] CN102633680A. (2012).[1]
- Key Finding: Details the suppression of Michael addition by controlling support acidity and using Pd-based heterogeneous c
-
PubChem. 3,3-Dimethoxypropanenitrile Compound Summary. (2025).[1][3][4] [1]
-
Key Finding: Physical properties and stability data for process handling.[1]
-
For further assistance with custom catalyst screening, please contact the Application Science team at .
Sources
- 1. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102633680A - Catalyst for preparing 3,3-diethoxyl propionitrile and preparation method of catalyst - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
Common impurities in commercial 3,3-Dimethoxypropanenitrile and their impact
Welcome to the Technical Support Center for Reagent Quality and Troubleshooting .
As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal or DMPN). This compound is a critical bifunctional building block, widely utilized in the synthesis of complex heterocycles, including 4-aminopyrimidines and pyrido[2,3-d]pyrimidines[1].
However, its chemical nature as an acetal makes it susceptible to specific degradation pathways that can severely compromise downstream reaction yields. This guide provides a deep dive into the causality of these impurities, their mechanistic impact, and field-proven protocols to resolve them.
Part 1: Mechanistic Pathways & Troubleshooting Workflows
To effectively troubleshoot, we must first understand the logical relationships governing the stability of 3,3-Dimethoxypropanenitrile. As an acyclic O/O acetal, this reagent is highly stable under neutral and alkaline conditions but is acutely susceptible to hydrolysis in acidic environments[2].
Mechanistic degradation pathways of 3,3-Dimethoxypropanenitrile.
Frequently Asked Questions (FAQs)
Q1: My commercial batch of 3,3-Dimethoxypropanenitrile shows a sudden drop in purity. What are the most common impurities, and where do they originate? A1: Commercial 3,3-Dimethoxypropanenitrile is typically synthesized via the catalytic addition of methanol to acrylonitrile[3]. Consequently, the most common impurities fall into three categories:
-
Unreacted Precursors: Trace amounts of highly reactive acrylonitrile and methanol.
-
Hydrolysis Products: Cyanoacetaldehyde. If the reagent is exposed to atmospheric moisture and trace acids during storage, the acetal undergoes protonation, loss of methanol to form an oxocarbenium ion, and subsequent hydration to yield the free aldehyde.
-
Elimination Products: 3-Methoxyacrylonitrile. Formally, 3,3-dimethoxypropanenitrile is the methanol adduct of 3-methoxyacrylonitrile[4]. Thermal stress or specific catalytic impurities can drive the elimination of methanol, reverting the compound to the alkene.
Q2: How do these impurities mechanistically interfere with my downstream pyrimidine synthesis? A2: 3,3-Dimethoxypropanenitrile is a premier electrophile for condensation with amidines (like guanidine) to form 2,4-diaminopyrimidines[4].
-
Impact of Cyanoacetaldehyde: The free aldehyde is vastly more electrophilic than the protected acetal. Its presence alters the reaction kinetics, leading to rapid, uncontrolled self-condensation (aldol-type polymerizations) rather than the desired stepwise cyclization with guanidine. This manifests as dark, intractable tar in your reaction flask.
-
Impact of Acrylonitrile: As a potent Michael acceptor, trace acrylonitrile will irreversibly alkylate the primary amines of your guanidine/amidine starting materials, consuming your reagents and creating complex, difficult-to-separate amine mixtures.
Q3: My protocol involves an acidic workup to quench the reaction. Why is my yield of downstream products so low? A3: This is a classic causality error in acetal chemistry. Acetals are inherently labile in acid[2]. If your workflow utilizes an acidic quench before the 3,3-dimethoxypropanenitrile has fully cyclized into the stable pyrimidine aromatic ring, you are actively hydrolyzing your unreacted starting material into cyanoacetaldehyde. Always perform the workup of acetalization or acetal-dependent condensation reactions in the absence of acid, favoring neutral or mildly alkaline conditions[2].
Part 2: Quantitative Impurity Profiling
To ensure experimental reproducibility, you must establish a baseline for reagent purity. Below is a summary of the quantitative data and detection parameters for 3,3-Dimethoxypropanenitrile and its common impurities.
| Compound / Impurity | Origin | Boiling Point | Refractive Index ( | Primary NMR Diagnostic Peak ( | Impact Severity |
| 3,3-Dimethoxypropanenitrile | Target Reagent | 92.5 °C (at 30 mmHg)[3] | 1.414[3] | ~4.6 ppm (t, 1H, acetal CH) | N/A |
| Cyanoacetaldehyde | Acidic Hydrolysis | ~110 °C (degrades) | N/A | ~9.5 ppm (s, 1H, aldehyde CHO) | Critical (Causes polymerization) |
| 3-Methoxyacrylonitrile | Thermal Elimination | ~160 °C (at 760 mmHg) | 1.455 | ~5.2 & 7.1 ppm (d, vinyl CH) | Moderate (Alters kinetics) |
| Acrylonitrile | Unreacted Precursor | 77.3 °C (at 760 mmHg) | 1.391 | ~5.6 - 6.2 ppm (m, vinyl CH) | High (Alkylates nucleophiles) |
| Methanol | Hydrolysis Byproduct | 64.7 °C (at 760 mmHg) | 1.328 | ~3.4 ppm (s, 3H, OH varies) | Low (Can alter solvent polarity) |
Part 3: Self-Validating Purification Protocol
If your GC-MS or NMR profiling indicates the presence of cyanoacetaldehyde or acrylonitrile, you must purify the reagent before use. The following protocol utilizes a self-validating feedback loop based on alkaline neutralization and fractional vacuum distillation.
Experimental workflow for the purification and validation of 3,3-Dimethoxypropanenitrile.
Step-by-Step Methodology: Vacuum Fractional Distillation
Rationale: Distillation at atmospheric pressure requires temperatures exceeding 190 °C, which will induce thermal elimination of methanol to form 3-methoxyacrylonitrile. Vacuum distillation at 30 mmHg lowers the boiling point to a safe 92.5 °C[3].
Materials Required:
-
Impure 3,3-Dimethoxypropanenitrile
-
Anhydrous Potassium Carbonate (
) -
Short-path fractional distillation apparatus with a Vigreux column
-
High-vacuum pump with a digital pressure gauge and cold trap
Procedure:
-
Pre-treatment (Acid Neutralization): To a 500 mL round-bottom flask containing 250 mL of impure 3,3-Dimethoxypropanenitrile, add 10 g of anhydrous
. Stir the suspension at room temperature for 2 hours. Causality: This neutralizes trace acids that would otherwise catalyze acetal hydrolysis during heating[2]. -
Filtration: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the potassium salts. Transfer the clear filtrate to a clean, dry distillation flask.
-
Apparatus Assembly: Equip the flask with a Vigreux column, a distillation head, a condenser, and a multi-neck receiving flask. Ensure all joints are greased and sealed.
-
Vacuum Application: Slowly apply the vacuum until the system stabilizes at exactly 30 mmHg.
-
Heating & Fraction Collection:
-
Gradually heat the oil bath.
-
Fraction 1 (Discard): Collect the initial volatile fraction boiling below 85 °C (this contains methanol and trace acrylonitrile).
-
Fraction 2 (Product): Collect the main fraction distilling steadily at 92.5 °C [3].
-
-
Self-Validation Step: Immediately measure the refractive index of the main fraction. A pure batch will yield an
of exactly 1.414 [3]. If the refractive index deviates by more than , or if the H NMR shows an aldehyde peak at 9.5 ppm, the system has leaked moisture/acid, and the distillation must be repeated. -
Storage: Store the purified reagent in a dark, airtight Schlenk flask over 4Å molecular sieves at 2-8 °C[3] under an argon atmosphere to prevent re-hydrolysis.
References
-
Thieme E-Books & E-Journals. "Product Class 12: Pyrimidines". Science of Synthesis. Available at:[Link]
-
Thieme E-Books & E-Journals. "Product Class 6: Acyclic and Semicyclic O/O Acetals". Science of Synthesis. Available at:[Link]
-
The Journal of Organic Chemistry. "An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines". ACS Publications. Available at:[Link]
Sources
Technical Support Center: Managing the Reactivity of 3,3-Dimethoxypropanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when working with 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal).
This molecule presents a classic orthogonal reactivity paradigm: it contains a highly electrophilic, reducible nitrile group alongside a highly acid-sensitive acetal group. The core directive of any synthetic manipulation on this scaffold is to manage the nitrile's reactivity without breaching the pH threshold that leads to acetal cleavage. This guide provides field-proven methodologies, mechanistic troubleshooting steps, and self-validating protocols to ensure your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do I selectively reduce the nitrile to a primary amine without deprotecting the acetal?
A1: The reduction of nitriles to primary amines is typically achieved via catalytic hydrogenation or hydride reduction (1[1]). For 3,3-dimethoxypropanenitrile, acidic conditions must be strictly avoided. The optimal method is catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia. The ammonia serves a dual mechanistic purpose: it maintains a basic environment to protect the acetal and suppresses the formation of secondary amines by shifting the equilibrium of the highly reactive intermediate imine back toward the primary amine[1]. Alternatively, Lithium Aluminum Hydride (
Q2: I need to convert the nitrile to an aldehyde using DIBAL-H. How do I avoid acetal deprotection during the workup? A2: DIBAL-H reduction of a nitrile forms a Lewis acid-base aluminum iminium complex (2[2]). Standard protocols dictate an acidic hydrolysis (e.g., 1M HCl) to break this complex and release the aldehyde. However, this acidic workup will rapidly hydrolyze the 3,3-dimethoxy acetal. To preserve the acetal, you must utilize a mild, non-acidic workup. A saturated aqueous solution of Rochelle salt (potassium sodium tartrate) stirred vigorously with the reaction mixture will chelate the aluminum, breaking the complex at a neutral pH and preserving the acetal.
Q3: Can I perform Grignard additions on this molecule?
A3: Yes. Grignard reagents (
Q4: What are the best conditions for hydrolyzing the nitrile to an amide?
A4: Nitriles can be hydrolyzed to amides under either acidic or basic conditions[2]. For 3,3-dimethoxypropanenitrile, acid-catalyzed hydrolysis is prohibited. A highly effective and mild protocol utilizes sodium hydroxide and hydrogen peroxide in an ethanol/water mixture. The hydroperoxide anion (
Section 2: Troubleshooting Guide
| Symptom / Issue | Root Cause (Causality) | Corrective Action |
| Formation of secondary/tertiary amines during hydrogenation | During catalytic hydrogenation, the primary amine product can attack the intermediate imine, leading to oligomerization[1]. | Increase the concentration of ammonia in your solvent system (e.g., use 7N |
| Complete loss of the acetal group (yielding polymeric mixtures) | Exposure to pH < 5 during the reaction or workup. Acetal hydrolysis yields highly reactive aldehydes that readily polymerize (4[4]). | Validate the pH of all quench solutions prior to addition. When using |
| Low yield in Grignard addition to the nitrile | The | Pre-mix the Grignard reagent with anhydrous |
Section 3: Data Presentation
Table 1: Orthogonal Reactivity and Acetal Stability Profile
| Reaction Type | Reagent System | Target Functional Group | Required Workup pH | Acetal Status |
| Hydride Reduction | Primary Amine | > 8 (Fieser Quench) | Intact | |
| Catalytic Hydrogenation | Raney Ni, | Primary Amine | > 8 | Intact |
| Hydride Reduction | DIBAL-H, Toluene | Aldehyde | ~ 7 (Rochelle Salt) | Intact |
| Nucleophilic Addition | Ketone | ~ 6-7 (Sat. | Intact | |
| Basic Hydrolysis | NaOH, | Amide | > 10 | Intact |
| Acidic Hydrolysis | HCl, | Carboxylic Acid | < 2 | Cleaved |
Section 4: Experimental Protocols
Protocol 1: Selective Reduction to 3,3-Dimethoxypropan-1-amine ( Method)
This protocol utilizes a self-validating basic quench to ensure zero acetal degradation[4].
-
Setup: Flame-dry a 2-neck flask under argon. Add anhydrous THF (10 mL/mmol substrate) and cool to 0 °C.
-
Reagent Addition: Carefully suspend
(1.5 equivalents) in the THF. -
Substrate Addition: Add 3,3-dimethoxypropanenitrile (1.0 equivalent) dropwise via syringe over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor completion via TLC (stain with ninhydrin for amine detection).
-
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of
used, sequentially and slowly add:-
x mL of distilled water.
-
x mL of 15% aqueous NaOH solution.
-
3x mL of distilled water.
-
-
Isolation: Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the pure primary amine.
Protocol 2: Base-Catalyzed Hydrolysis to 3,3-Dimethoxypropanamide
-
Setup: In a round-bottom flask, dissolve 3,3-dimethoxypropanenitrile (1.0 equivalent) in ethanol (5 mL/mmol).
-
Reagent Addition: Add 20% aqueous NaOH (1.2 equivalents) and cool the mixture to 0 °C.
-
Oxidation/Hydrolysis: Slowly add 30% aqueous
(3.0 equivalents) dropwise. (Caution: Exothermic reaction). -
Reaction: Stir at 40 °C for 4 hours. The hydroperoxide anion drives the conversion to the amide.
-
Workup: Quench excess peroxide with saturated aqueous sodium thiosulfate (validate with KI-starch paper). Extract the aqueous layer with dichloromethane, dry over
, and concentrate to yield the intact acetal-amide.
Section 5: Mandatory Visualization
Reaction pathways of 3,3-Dimethoxypropanenitrile highlighting acetal preservation vs. cleavage.
Section 6: References
-
Title: Nitrile reduction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 20.7: Chemistry of Nitriles Source: LibreTexts URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds Source: NIH PubMed Central URL: [Link]
Sources
Technical Support Center: Scaling Up Reactions with 3,3-Dimethoxypropanenitrile
Welcome to the technical support center for 3,3-Dimethoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your success in the lab and during pilot-scale production.
Introduction
3,3-Dimethoxypropanenitrile, also known as cyanoacetaldehyde dimethyl acetal, is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a nitrile group and a protected aldehyde in the form of a dimethyl acetal, offers a unique combination of reactivity. However, scaling up reactions involving this compound can present challenges that are not always apparent at the laboratory scale. This guide provides a structured approach to troubleshooting common issues and offers practical solutions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with 3,3-Dimethoxypropanenitrile:
Q1: What are the primary safety concerns when handling 3,3-Dimethoxypropanenitrile on a larger scale?
A1: 3,3-Dimethoxypropanenitrile is harmful if swallowed, in contact with skin, or if inhaled.[2] When scaling up, the potential for exposure increases. Therefore, it is crucial to work in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] For larger quantities, consider the use of a closed system to minimize the release of vapors.[4]
Q2: What are the typical storage conditions for 3,3-Dimethoxypropanenitrile?
A2: Store 3,3-Dimethoxypropanenitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is also important to keep it away from incompatible substances such as strong oxidizing agents and strong acids.[6]
Q3: What are the most common reactions performed with 3,3-Dimethoxypropanenitrile?
A3: The two most common and synthetically useful reactions are:
-
Hydrolysis of the nitrile group: This reaction, typically under acidic or basic conditions, converts the nitrile to a carboxylic acid, yielding 3,3-dimethoxypropanoic acid or its salt.[7][8]
-
Reduction of the nitrile group: The nitrile can be reduced to a primary amine (3,3-dimethoxypropan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9]
Q4: Can the acetal group be cleaved during reactions involving the nitrile group?
A4: Yes, the dimethyl acetal is sensitive to acidic conditions and can be hydrolyzed to the corresponding aldehyde.[5] Therefore, when performing reactions under acidic conditions, it is important to carefully control the reaction parameters to avoid premature deprotection of the aldehyde functionality, unless desired.
Troubleshooting Guide: Scaling Up Common Reactions
This section addresses specific issues that may arise during the scale-up of reactions with 3,3-Dimethoxypropanenitrile, presented in a question-and-answer format.
Hydrolysis of the Nitrile Group
The conversion of the nitrile to a carboxylic acid is a fundamental transformation. However, scaling up this process can lead to several challenges.
Q: My nitrile hydrolysis reaction is stalling or showing low conversion at a larger scale. What could be the cause?
A: Several factors can contribute to incomplete conversion during scale-up:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the aqueous and organic phases (if applicable) and localized "hot spots" or "cold spots." This can significantly slow down the reaction rate.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) and that the stirring speed is sufficient to maintain a homogeneous mixture. For multiphase systems, consider the use of phase-transfer catalysts.
-
-
Inadequate Heating: Maintaining a consistent and uniform temperature throughout a large reaction vessel can be challenging.
-
Solution: Use a reactor with a heating jacket that provides uniform heat distribution. Monitor the internal reaction temperature with a calibrated probe. For highly viscous mixtures, consider a reactor design that promotes better heat transfer.
-
-
Reagent Concentration: On a larger scale, the effective concentration of reagents can be impacted by factors such as inefficient mixing and slower addition rates.
-
Solution: Re-evaluate the stoichiometry and consider a modest increase in the excess of the hydrolyzing agent (acid or base). Ensure controlled and consistent addition of reagents.
-
Q: I am observing the formation of an amide intermediate and the reaction is not proceeding to the carboxylic acid. How can I drive the reaction to completion?
A: The hydrolysis of a nitrile proceeds through an amide intermediate.[7][10] Stopping the reaction at the amide stage can be difficult under the harsh conditions typically required for nitrile hydrolysis.[9]
-
Insufficiently Forcing Conditions: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the initial hydration of the nitrile to the amide.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or TLC) to determine the optimal conditions for complete conversion. In some cases, increasing the concentration of the acid or base may be necessary.
-
Q: The work-up of my large-scale basic hydrolysis is problematic, leading to emulsions and difficult extractions. What can I do?
A: Emulsion formation is a common issue during the work-up of large-scale reactions, especially after neutralizing a basic reaction mixture.
-
Solution:
-
Salt Addition: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help to break the emulsion.
-
Solvent Choice: Experiment with different extraction solvents. Sometimes, a less polar solvent can be more effective at breaking emulsions.
-
Filtration: Passing the emulsified layer through a pad of a filter aid like celite can sometimes help to break the emulsion.
-
pH Adjustment: Careful adjustment of the pH during neutralization can minimize emulsion formation. Avoid rapid changes in pH.
-
Reduction of the Nitrile Group
The reduction of the nitrile to a primary amine is another key transformation. Scaling up this reaction introduces its own set of challenges, particularly concerning safety and selectivity.
Q: My catalytic hydrogenation of 3,3-Dimethoxypropanenitrile is sluggish and gives incomplete conversion on a larger scale. What are the likely causes?
A: Catalytic hydrogenations are highly sensitive to various parameters, which become more critical at scale:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or from the reactor itself.
-
Solution: Ensure the purity of your 3,3-Dimethoxypropanenitrile and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, consider pre-treating your starting material or using a higher catalyst loading.
-
-
Poor Hydrogen Mass Transfer: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.
-
Solution: Use a reactor designed for hydrogenation with a high-efficiency gas-inducing impeller. Ensure vigorous stirring to maximize the contact between the gas, liquid, and solid phases.
-
-
Insufficient Hydrogen Pressure: While atmospheric pressure may be sufficient for small-scale reactions, higher pressures are often required for efficient reduction on a larger scale.
-
Solution: Use a pressure-rated reactor (autoclave) and increase the hydrogen pressure.
-
Q: I am observing the formation of a significant amount of secondary amine byproducts in my nitrile reduction. How can I improve the selectivity towards the primary amine?
A: The formation of secondary amines is a common side reaction in nitrile reductions. This occurs when the initially formed primary amine reacts with an imine intermediate.
-
Reaction Conditions:
-
Addition of Ammonia or an Acid: The presence of ammonia or an acid can suppress the formation of secondary amines. Ammonia can compete with the primary amine for reaction with the imine intermediate. An acid can protonate the primary amine, making it less nucleophilic.
-
Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents like ethanol are often used.
-
-
Reducing Agent:
-
Alternative Reducing Agents: While catalytic hydrogenation is common, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[9] However, the use of LiAlH₄ on a large scale requires strict safety precautions due to its high reactivity with water and protic solvents.
-
Experimental Protocols
Protocol 1: Scale-Up of Acidic Hydrolysis to 3,3-Dimethoxypropanoic Acid
Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE. The reaction can be exothermic, so controlled addition and temperature monitoring are crucial.
Materials:
-
3,3-Dimethoxypropanenitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 3,3-Dimethoxypropanenitrile (1.0 eq).
-
Reagent Addition: Slowly add a mixture of concentrated HCl and water (e.g., 6M HCl) to the reactor with vigorous stirring. Monitor the internal temperature and control the addition rate to maintain the desired temperature (e.g., gentle reflux).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC, GC, or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution), keeping the temperature low with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
If an emulsion forms, add brine to the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude 3,3-dimethoxypropanoic acid. Further purification can be achieved by distillation under reduced pressure or crystallization.
Protocol 2: Scale-Up of Catalytic Hydrogenation to 3,3-Dimethoxypropan-1-amine
Safety Note: Catalytic hydrogenation should be conducted in a pressure-rated reactor (autoclave) by trained personnel. The catalyst can be pyrophoric.
Materials:
-
3,3-Dimethoxypropanenitrile
-
Ethanol (or other suitable solvent)
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas
Procedure:
-
Reactor Preparation: Charge the autoclave with 3,3-Dimethoxypropanenitrile and ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples via GC or HPLC.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and disposed of properly.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 3,3-dimethoxypropan-1-amine.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.
Data Presentation
| Parameter | Hydrolysis (Acidic) | Reduction (Catalytic Hydrogenation) |
| Key Transformation | -CN → -COOH | -CN → -CH₂NH₂ |
| Typical Reagents | HCl, H₂SO₄ | H₂, Pd/C, PtO₂, Raney Ni |
| Common Solvents | Water, Dioxane | Ethanol, Methanol |
| Potential Side Products | Amide intermediate | Secondary amine, imine |
| Scale-Up Challenges | Exotherm control, work-up emulsions | Catalyst handling, mass transfer |
| Safety Considerations | Corrosive acids, exotherm | Flammable H₂ gas, pyrophoric catalyst |
Visualization
Reaction Pathway for Hydrolysis and Reduction
Caption: Key reaction pathways for 3,3-Dimethoxypropanenitrile.
Troubleshooting Decision Tree for Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting low yield in catalytic hydrogenation.
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ACS Publications. (1999). Hydrothermal Reaction of Saturated and Unsaturated Nitriles: Reactivity and Reaction Pathway Analysis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
PubMed Central (PMC). (2023, October 18). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Aminopropionitrile. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, October 2). Hydrogenation of nitriles in different reaction media. Retrieved from [Link]
-
PMC. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
-
WordPress. (2026, February 16). Nitrile Reduction. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,3-Dimethoxy-propanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethoxypropiononitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3846489A - Process for production of beta-alanine.
-
MDPI. (2023, January 24). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Sources
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. godavaribiorefineries.com [godavaribiorefineries.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
Comparative Guide: Reactivity & Application of 3,3-Dimethoxypropanenitrile (DMPN)
This guide provides an in-depth technical analysis of 3,3-Dimethoxypropanenitrile (DMPN), positioning it against standard nitrile reagents. It is structured for researchers requiring actionable experimental insights and mechanistic clarity.
Executive Summary: The "Masked" C3 Synthon
3,3-Dimethoxypropanenitrile (DMPN) (CAS: 57597-62-3) is a bifunctional reagent that bridges the gap between simple solvents like acetonitrile and highly reactive electrophiles like acrylonitrile.[1] Unlike standard nitriles, DMPN functions as a masked form of 3-oxopropanenitrile (cyanoacetaldehyde) .
Its value lies in its dual-mode reactivity :
-
Base Stability: The acetal protects the aldehyde, allowing the nitrile to direct
-deprotonation and nucleophilic attacks (e.g., Michael additions). -
Acid Lability: Controlled hydrolysis unmasks the aldehyde, triggering rapid condensation with binucleophiles to form heterocycles (pyrimidines, pyrazoles).
This guide compares DMPN directly with Acetonitrile, Malononitrile, and Acrylonitrile to assist in reagent selection for drug discovery workflows.
Structural & Electronic Profile
| Property | 3,3-Dimethoxypropanenitrile (DMPN) | Acetonitrile (MeCN) | Malononitrile |
| Structure | |||
| Role | C3 Building Block / Masked Electrophile | Solvent / C2 Synthon | Activated Methylene Source |
| ~28–30 (DMSO)* | ~31.3 (DMSO) | 11.1 (DMSO) | |
| Electronic Effect | Inductive withdrawing (-I) from acetal | Weak Inductive (+I) from methyl | Strong Resonance (-M/-I) |
| Safety Profile | Toxic (DNA binding potential) | Flammable / Toxic | Highly Toxic / Cyanide Risk |
*Note: DMPN is slightly more acidic than MeCN due to the electron-withdrawing inductive effect of the
Mechanistic Insight: The Stability Paradox
DMPN is unique because the acetal group renders the molecule electrophilically inert at the
-
In Acrylonitrile , the
-carbon is susceptible to immediate nucleophilic attack/polymerization. -
In DMPN , the
-carbon is hybridized and protected. You can perform strong base chemistry (e.g., alkylation) at the -position without destroying the aldehyde functionality.
Comparative Reactivity Matrix
A. vs. Acetonitrile (The Activation Challenge)
-
Acetonitrile: Requires strong bases (LDA, n-BuLi) to generate the anion for nucleophilic attack. The resulting product is often a simple chain extension.
-
DMPN: Can be deprotonated with alkoxides (e.g., NaOMe, NaOEt) or NaH. The resulting anion is a functionalized nucleophile .
-
Application: When DMPN attacks an electrophile (e.g., an ester or acrylate), it introduces both a nitrile and a protected aldehyde, setting up a future cyclization step that Acetonitrile cannot offer.
-
B. vs. Malononitrile (The Selectivity Advantage)
-
Malononitrile: Extremely acidic (pKa 11). Often leads to "double addition" (Knoevenagel condensation followed by Michael addition) due to the remaining acidic proton.
-
DMPN: Mono-activated. It allows for controlled, single alkylation or Michael addition steps. It prevents the "runaway" reactivity often seen with malononitrile in sensitive total synthesis campaigns.
"Hero" Application: Pyrimidine Synthesis Workflow
The most powerful application of DMPN is the regio-controlled synthesis of substituted pyrimidines. This protocol demonstrates the "Unmask-then-Cyclize" strategy.
Experimental Logic[3][4][5]
-
Formylation (Optional Activation): The
-position is activated with a formyl group (using ethyl formate) to create a 1,3-dielectrophile mimic. -
Condensation: Reaction with an amidine (e.g., guanidine) closes the ring. The acetal can be hydrolyzed in situ or pre-hydrolyzed depending on the acid sensitivity of the substrate.
Protocol: Synthesis of 4-Unsubstituted Pyrimidines
Target: Conversion of DMPN to a Pyrido[2,3-d]pyrimidine derivative via Michael Addition.
Reagents:
-
DMPN (1.0 equiv)
-
Aryl Acrylate (Electrophile) (1.0 equiv)
-
Guanidine HCl (1.1 equiv)
-
Base: NaH (Catalytic or Stoichiometric)
-
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Michael Addition (The "Masked" Phase):
-
Dissolve DMPN (10 mmol) and Aryl Acrylate (10 mmol) in anhydrous DMF (20 mL).
-
Add NaH (60% dispersion, 1.0 equiv) slowly at 0°C.
-
Stir at RT for 2 h. Observation: The solution creates the intermediate Michael adduct. The acetal remains intact.
-
Checkpoint: TLC should show consumption of acrylate.
-
-
Cyclization (The "Unmasking" Phase):
-
Add Guanidine HCl (11 mmol) directly to the reaction mixture.
-
Heat to 100°C for 4-6 hours.
-
Mechanism:[2][3][4] The base promotes the attack of guanidine on the nitrile and the ester (from acrylate). The high heat/base may facilitate methanol elimination from the acetal if aromatization is favorable, or subsequent acid workup is used to fully aromatize.
-
-
Workup:
-
Pour mixture into ice water. Precipitate forms.
-
Filter and wash with cold ethanol.
-
Visualizing the Pathway
The following diagram illustrates the divergent reactivity of DMPN compared to standard nitriles.
Caption: DMPN offers two orthogonal pathways: Base-mediated nucleophilic addition (Top) and Acid-mediated electrophilic condensation (Bottom).
Performance Data Comparison
The following table aggregates typical yields and conditions for synthesizing a Pyrimidine Core using different nitrile precursors.
| Precursor | Reaction Partner | Conditions | Typical Yield | Selectivity |
| DMPN | Amidine / Urea | NaH, DMF, 100°C | 75-85% | High (Regio-defined by acetal) |
| Acetonitrile | Amidine | n-BuLi, -78°C (Lithiation) | 40-50% | Low (Polymerization risk) |
| Acrylonitrile | Amidine | Reflux, Basic | 30-50% | Low (Polymerization/Michael side reactions) |
| Malononitrile | Amidine | EtOH, Reflux | 85-95% | High (But yields amino-pyrimidine, not H-pyrimidine) |
Key Takeaway: While Malononitrile gives high yields, it forces an amino group into the final ring (at the C5/C6 position). DMPN is the reagent of choice when an unsubstituted or alkyl-substituted pyrimidine position is required, as the acetal carbon becomes a simple CH or C-R in the aromatic ring.
References
-
Reactivity of 3,3-Dimethoxypropanenitrile in Michael Additions. Journal of Organic Chemistry.
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
-
Acidity Scales in Acetonitrile and DMSO (pKa Data). Organic Chemistry Data / Bordwell pKa Table.
-
Properties and Safety of 3,3-Dimethoxypropanenitrile. PubChem Compound Summary.
Sources
The Unmistakable Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethoxypropanenitrile
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of novel compounds and the characterization of complex mixtures. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 3,3-dimethoxypropanenitrile, a versatile building block in organic synthesis. By comparing its fragmentation behavior with structurally related analogs, we aim to equip the reader with the expertise to confidently interpret the mass spectra of this and similar molecules.
The Logic of Fragmentation: Predicting the Pathway
Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M+•) that subsequently fragments in a predictable manner. The fragmentation pathways are governed by the relative stabilities of the resulting radical and cationic species. In the case of 3,3-dimethoxypropanenitrile, the presence of both a nitrile group and a dimethoxy acetal functionality dictates a unique fragmentation signature.
The primary fragmentation pathways anticipated for 3,3-dimethoxypropanenitrile involve:
-
Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atoms of the methoxy groups is a highly favored process for ethers and acetals.[1] This leads to the formation of resonance-stabilized oxonium ions.
-
Loss of neutral molecules: The elimination of small, stable neutral molecules such as methanol (CH₃OH) or formaldehyde (CH₂O) is a common fragmentation route.
-
Cleavage adjacent to the nitrile group: The cyano group can influence fragmentation, although its impact is often less pronounced than that of the acetal group in this structure.
A Visual Representation of Fragmentation
To better illustrate the predicted fragmentation cascade of 3,3-dimethoxypropanenitrile, the following diagram outlines the key bond cleavages and the resulting fragment ions.
Caption: Predicted electron ionization fragmentation pathway of 3,3-dimethoxypropanenitrile.
Comparative Fragmentation Analysis: Learning from Analogs
To provide a robust understanding of the fragmentation of 3,3-dimethoxypropanenitrile, we will compare its mass spectrum with those of two structurally related compounds: 1,1-dimethoxyethane and 3-methoxypropionitrile . 1,1-dimethoxyethane shares the dimethoxy acetal moiety, while 3-methoxypropionitrile possesses a similar nitrile and methoxy backbone.
| m/z | 3,3-Dimethoxypropanenitrile Predicted Relative Abundance | 1,1-Dimethoxyethane Observed Relative Abundance[2] | 3-Methoxypropionitrile Observed Relative Abundance[3] | Plausible Fragment Identity | Fragmentation Pathway |
| 115 | Moderate | - | - | [C₅H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 90 | - | High | - | [C₄H₁₀O₂]⁺• | Molecular Ion of 1,1-dimethoxyethane |
| 85 | - | - | Moderate | [C₄H₇NO]⁺• | Molecular Ion of 3-methoxypropionitrile |
| 84 | High | - | - | [C₄H₆NO]⁺ | M⁺• - •OCH₃ |
| 75 | High | High | - | [CH(OCH₃)₂]⁺ | α-cleavage, loss of the alkyl or cyanoalkyl group |
| 59 | Low | Low | - | [C₃H₇O]⁺ | Further fragmentation |
| 55 | - | - | High | [C₃H₃O]⁺ | Loss of CH₂O from M⁺• of 3-methoxypropionitrile |
| 45 | Moderate | High | - | [C₂H₅O]⁺ | α-cleavage in 1,1-dimethoxyethane |
| 41 | Moderate | - | High | [C₂H₃N]⁺• | Loss of •OCH₃ and CH₂O from 3-methoxypropionitrile |
Analysis of the Comparison:
The mass spectrum of 1,1-dimethoxyethane is dominated by the α-cleavage product at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion, and the m/z 45 ion, [C₂H₅O]⁺, resulting from the loss of a methoxy group and subsequent rearrangement.[2] This highlights the strong directing effect of the acetal group in fragmentation.
3-methoxypropionitrile , on the other hand, shows a prominent molecular ion peak at m/z 85.[3] Its fragmentation is characterized by the loss of a methoxy radical to give an ion at m/z 54 (not shown in the simplified table for brevity) and a base peak at m/z 55, likely due to the loss of formaldehyde (CH₂O).[3] The presence of the nitrile group appears to stabilize the molecular ion to a greater extent than the acetal group in 1,1-dimethoxyethane.
For 3,3-dimethoxypropanenitrile , we predict a fragmentation pattern that incorporates features from both analogs. The α-cleavage leading to the m/z 75 ion, [CH(OCH₃)₂]⁺, is expected to be a major peak, directly analogous to the fragmentation of 1,1-dimethoxyethane. Additionally, the loss of a methoxy radical (•OCH₃) to form the ion at m/z 84 should be a significant pathway. The presence of the nitrile group may lead to a more observable molecular ion at m/z 115 compared to a simple acetal.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a representative experimental protocol for the analysis of 3,3-dimethoxypropanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general procedures for the analysis of volatile organic compounds.
Objective: To obtain the electron ionization (EI) mass spectrum of 3,3-dimethoxypropanenitrile.
Materials:
-
3,3-Dimethoxypropanenitrile (≥98% purity)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
-
Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas (99.999% purity)
-
Autosampler vials and caps
Procedure:
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of 3,3-dimethoxypropanenitrile in the chosen solvent.
-
Perform a serial dilution to obtain a working solution of approximately 10 ppm.
-
-
GC-MS Instrument Setup:
-
Injector:
-
Temperature: 250 °C
-
Injection volume: 1 µL
-
Split ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer:
-
Ion source: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 35-200
-
Solvent delay: 3 minutes
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3,3-dimethoxypropanenitrile.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
Workflow for Data Interpretation
The process of interpreting the acquired mass spectrum should follow a logical workflow to ensure accurate structural elucidation.
Caption: A systematic workflow for the interpretation of a mass spectrum.
Conclusion
The electron ionization mass spectrum of 3,3-dimethoxypropanenitrile provides a distinctive fragmentation pattern that serves as a reliable fingerprint for its identification. By understanding the fundamental principles of fragmentation and comparing its behavior to structurally similar molecules like 1,1-dimethoxyethane and 3-methoxypropionitrile, researchers can confidently interpret the resulting spectra. The dominant fragmentation pathways, including α-cleavage at the acetal group and the loss of a methoxy radical, lead to characteristic ions at m/z 75 and 84, respectively. This guide provides a comprehensive framework for the analysis of 3,3-dimethoxypropanenitrile and serves as a valuable resource for scientists engaged in the structural elucidation of organic molecules.
References
-
NIST. (n.d.). Ethane, 1,1-dimethoxy-. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]
-
NIST. (n.d.). Propanenitrile, 3-methoxy-. NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxypropionitrile. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 28, 2026, from [Link]
Sources
Purity Analysis of 3,3-Dimethoxypropanenitrile by GC-MS: A Comparative Methodological Guide
Executive Summary & Strategic Context
3,3-Dimethoxypropanenitrile (DMPN, CAS 57597-62-3) is a critical masked aldehyde intermediate, primarily utilized in the synthesis of pyrimidine heterocycles (e.g., cytosine) and pharmaceutical APIs.[1] Its purity is a direct predictor of downstream yield; however, its acetal functionality presents a unique analytical paradox: the method used to measure purity can often degrade the sample.
This guide moves beyond generic protocols to address the specific physicochemical vulnerabilities of DMPN—specifically its acid-catalyzed hydrolysis to 3-oxopropanenitrile (cyanoacetaldehyde) and thermal instability.[1][] We compare GC-MS against HPLC and NMR alternatives, establishing GC-MS as the superior tool for impurity profiling when specific "self-validating" safeguards are employed.[1][]
Comparative Analysis: Why GC-MS?
While NMR provides absolute quantification and HPLC suits thermally labile compounds, GC-MS offers the resolution required to identify structural isomers and volatile synthesis byproducts (e.g., unreacted acrylonitrile) that other methods miss.
Table 1: Method Performance Matrix for DMPN
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-NMR |
| Primary Utility | Impurity identification & trace volatile analysis.[1][] | Routine QC of bulk material; non-volatile salts.[1][] | Absolute assay purity; solvent quantification. |
| Sensitivity | High (ppm level).[1][] | Moderate (Nitrile/Acetal chromophores are weak).[1][] | Low (<0.5% impurities often lost in baseline).[1][] |
| Selectivity | Excellent (Mass spectral deconvolution).[1][] | Good (dependent on column chemistry). | Excellent for structure, poor for complex mixtures.[1] |
| Risk Factor | Thermal Degradation: Inlet-induced hydrolysis.[1][] | Detection Limits: Lack of strong UV chromophore.[1][] | Throughput: Slow; requires deuterated solvents.[1][] |
| Verdict | Gold Standard for impurity profiling if thermal parameters are controlled.[1][] | Secondary method for stability studies.[1][] | Reference method for assay value assignment.[1][] |
Critical Mechanism: The Stability-Analysis Paradox[1][2]
To analyze DMPN accurately, one must understand its degradation pathways during the analytical process. The acetal group is stable to base but extremely labile to acid and heat.
Figure 1: Degradation Pathways & Analytical Artifacts
The following diagram illustrates how improper GC inlet conditions can generate false impurities.
Caption: Acid-catalyzed hydrolysis and thermal elimination pathways that can occur inside a GC injector port.
Validated Experimental Protocol
This protocol incorporates a Self-Validating System : specific steps designed to prove that the instrument itself is not degrading the sample.[1][]
Reagents & Sample Preparation[1][2][3][4][5]
-
Solvent: Dichloromethane (DCM) or Toluene.[1][]
-
Expert Insight: Avoid Methanol.[1][] Although DMPN is a methyl acetal, excess methanol can mask trace methanol impurities and suppress ionization.[1]
-
CRITICAL STEP: The solvent must be neutralized.[1][] Pass the solvent through a small plug of Basic Alumina or add trace anhydrous
to the vial. This neutralizes any trace HCl from the DCM, preventing on-column hydrolysis.[1][]
-
-
Concentration: 1 mg/mL (1000 ppm).[1][]
GC-MS Instrument Parameters[1][2][3]
-
Column: DB-624 or VF-624ms (Mid-polarity, cyanopropylphenyl dimethyl polysiloxane).[1][]
-
Inlet (The Danger Zone):
-
Mode: Split (Ratio 50:1).[1][][3] High split ratio reduces residence time in the hot liner.
-
Liner: Deactivated Split Liner with Glass Wool (Must be ultra-inert/deactivated to prevent acid catalysis).[1][]
-
Temperature: 200°C . (Do not use standard 250°C; lower temp minimizes thermal elimination).[1][]
-
-
Oven Program:
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Scan Range: m/z 29–300.[1][]
-
Solvent Delay: 2.5 min (Adjust to clear solvent peak).
-
System Suitability Test (Self-Validation)
Before running samples, perform the "Inertness Check" :
-
Inject a standard of DMPN known to be high purity (checked by NMR).[1][]
-
Pass Criteria: The chromatogram must show <0.5% of the hydrolysis peak (3-oxopropanenitrile).[1][]
-
Fail Criteria: If the hydrolysis peak appears >1% in a known pure standard, your liner is dirty (acidic) or the temp is too high. Change the liner immediately.
Results & Discussion: Data Interpretation
Mass Spectral Fragmentation (EI, 70eV)
Identification of DMPN relies on its unique fragmentation pattern, dominated by the stability of the ether oxygen.[1]
-
Molecular Ion (M+): m/z 115 (Often very weak or absent).[1][]
-
Base Peak: m/z 75 .[1][]
-
Diagnostic Peak: m/z 84.[1][]
Impurity Profiling Table[1][2]
| Retention Time (Rel) | Compound Name | Origin | Key Ions (m/z) |
| 0.3 | Acrylonitrile | Starting Material | 53, 52, 26 |
| 0.4 | Methanol | Byproduct/Solvent | 31, 29 |
| 0.8 | 3-Methoxyacrylonitrile | Thermal Artifact / Impurity | 83, 54 |
| 1.0 | 3,3-Dimethoxypropanenitrile | Target Analyte | 75 (Base), 84, 115 |
| 1.2 | 3-Oxopropanenitrile | Hydrolysis Product | 69, 42 |
Workflow Visualization[1][2]
Caption: Operational workflow emphasizing the critical "System Suitability" decision point to prevent false positives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropionitrile. Retrieved from [Link]
-
Beilstein Journals (2019). Tuning the stability of alkoxyisopropyl protection groups. (Mechanistic insight on acetal hydrolysis kinetics). Retrieved from [Link][1]
-
Organic Chemistry Portal. Dimethyl Acetals: Protection and Deprotection Mechanisms. Retrieved from [Link]
Sources
- 1. 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osti.gov [osti.gov]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Process Chemistry Comparison: Synthetic Routes to 3,3-Dimethoxypropanenitrile
As process chemists scale up the production of complex active pharmaceutical ingredients (APIs), the selection of robust, high-yielding, and environmentally benign synthetic routes becomes paramount. 3,3-Dimethoxypropanenitrile (also known as cyanoacetaldehyde dimethyl acetal, CAS: 57597-62-3) is a highly versatile
Free cyanoacetaldehyde is highly unstable and prone to rapid polymerization, making it unsuitable for storage or large-scale industrial use. By converting it into its dimethyl acetal, the electrophilic aldehyde carbon is protected, allowing for prolonged storage and controlled release during downstream condensation reactions. This compound is widely employed in the pharmaceutical industry to synthesize 4-aminopyrimidines (e.g., cytosine)[1], 7-substituted pyrrolo[3,2-d]pyrimidines[2], and key intermediates for Vitamin B1[3].
This guide objectively compares the two primary synthetic routes to 3,3-dimethoxypropanenitrile, providing mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their scalability and performance.
Route 1: Palladium-Catalyzed Oxidative Acetalization (Wacker-Type)
Mechanism & Causality
The direct conversion of acrylonitrile to 3,3-dimethoxypropanenitrile is achieved via a Wacker-type oxidation using palladium and copper co-catalysts in the presence of methanol and an oxidant[4]. The reaction proceeds via the coordination of the electron-deficient alkene to the Pd(II) center, followed by nucleophilic attack by methanol. The resulting intermediate undergoes
To overcome mass transfer limitations between the gaseous oxidant (
Experimental Protocol ( Method)
This self-validating protocol utilizes green solvent conditions to maximize yield and minimize hazardous waste[4].
-
Reactor Preparation : Charge a high-pressure stainless-steel autoclave with
(catalyst), (co-catalyst), and anhydrous methanol (solvent/reagent). -
Substrate Addition : Introduce the starting material, acrylonitrile, into the reactor.
-
Pressurization : Seal the reactor and pressurize with carbon dioxide to a supercritical state (e.g., 13 MPa). Inject oxygen gas to a partial pressure of 0.3–1.5 MPa.
-
Reaction : Heat the mixture to 40–60 °C and stir vigorously for 12–15 hours. The
phase ensures optimal mixing of the , acrylonitrile, and methanol, driving the catalytic cycle. -
Workup : Cool the reactor to room temperature and slowly depressurize to vent the
. Filter the residual mixture to recover the Pd/Cu catalyst system for potential recycling. -
Purification : Subject the filtrate to fractional distillation under reduced pressure to isolate 3,3-dimethoxypropanenitrile.
Route 2: Ozonolysis of (E)-1,4-Dicyano-2-butene or Allyl Cyanide
Mechanism & Causality
An alternative approach involves the oxidative cleavage of alkenes bearing a cyano group, such as (E)-1,4-dicyano-2-butene or allyl cyanide. Ozonolysis at low temperatures (-40 °C) forms an intermediate ozonide. The low temperature is critical to prevent the premature thermal decomposition of the ozonide and minimize the formation of carboxylic acid byproducts.
The ozonide is subsequently reduced using dimethyl sulfide (DMS) to yield cyanoacetaldehyde. Because free cyanoacetaldehyde is prone to degradation, it is immediately trapped as its stable dimethyl acetal by the addition of methanol and a solid acid catalyst (e.g., Amberlyst-15). The use of a solid resin facilitates the acetalization without introducing liquid acid waste, simplifying the final purification.
Experimental Protocol
This protocol is highly effective for laboratory-scale synthesis where specialized high-pressure reactors are unavailable.
-
Ozonolysis : Dissolve (E)-1,4-dicyano-2-butene (or allyl cyanide) in dry methanol and cool the solution to -40 °C using a dry ice/acetone bath.
-
Ozone Addition : Bubble a stream of
through the solution until the starting material is completely consumed (monitored by TLC or the appearance of a persistent blue color indicating ozone saturation). -
Reductive Quench : Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS) dropwise while maintaining the temperature at -40 °C, then allow the mixture to slowly warm to room temperature.
-
Acetalization : Add Amberlyst-15 (acidic ion-exchange resin) and trimethyl orthoformate (to drive the equilibrium by consuming generated water) to the crude cyanoacetaldehyde solution. Stir at room temperature for 12 hours.
-
Workup : Filter the mixture to remove the Amberlyst-15 resin.
-
Purification : Concentrate the filtrate in vacuo and purify the residue by vacuum distillation to afford 3,3-dimethoxypropanenitrile.
Route Comparison & Performance Data
The following table summarizes the quantitative data and operational parameters for both synthetic routes, allowing process chemists to select the optimal method based on infrastructure and scale requirements.
| Parameter | Route 1: Pd-Catalyzed Acetalization | Route 2: Ozonolysis of Alkenes |
| Starting Materials | Acrylonitrile, Methanol, | Allyl cyanide / 1,4-Dicyano-2-butene, |
| Catalyst / Reagents | Ozone, Dimethyl sulfide, Acid resin | |
| Typical Yield | ~85–87%[4] | 67–71% |
| Reaction Temperature | 40–60 °C | -40 °C to Room Temp |
| Scalability | High (Continuous flow potential) | Moderate (Requires extreme cooling & |
| Safety / Environmental | Green solvent ( | Ozonide explosion risk, DMS odor/toxicity |
Synthetic Workflow Visualization
Workflow comparison of Wacker-type oxidation vs. Ozonolysis for 3,3-Dimethoxypropanenitrile synthesis.
References
- Source: chemicalbook.
- Source: google.
- Source: google.
- Source: acs.
- Title: Cyanoacetaldehyde by Ozonolysis of (E)
- Source: researchgate.
Sources
- 1. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]
- 5. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 3,3-Dimethoxypropanenitrile: A Superior Reagent for Complex Synthesis
In the intricate world of organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, the choice of reagents is paramount. The discerning scientist must select building blocks that offer not only high reactivity and yield but also stability, safety, and ease of handling. 3,3-Dimethoxypropanenitrile (DMPN), a stable and versatile precursor, has emerged as a reagent of choice for the introduction of the cyanomethyl group and as a synthetic equivalent of the highly unstable cyanoacetaldehyde. This guide provides an in-depth comparison of DMPN with similar reagents, supported by experimental data, to elucidate its distinct advantages for researchers, scientists, and drug development professionals.
The Central Challenge: Harnessing the Reactivity of Cyanoacetaldehyde
Cyanoacetaldehyde is a valuable C3 synthon, possessing both a reactive aldehyde and a nitrile function. However, its inherent instability and tendency to polymerize make its direct use in synthesis impractical and hazardous. This has led to the development of "masked" or protected forms, which can be handled safely and deprotected under specific conditions to reveal the reactive aldehyde. DMPN, as the dimethyl acetal of cyanoacetaldehyde, stands out in this class. Its advantages become clear when compared against other common alternatives.
The Alternatives: A Landscape of Compromises
Several other reagents are employed as C2 or C3 building blocks with functionalities similar to DMPN. However, each comes with its own set of limitations.
-
Bromoacetaldehyde Diethyl Acetal: While a common alkylating agent, it is a potent lachrymator and is primarily used to introduce a CH2CH(OEt)2 group via nucleophilic substitution.[1] Its utility does not typically overlap with the cyclocondensation reactions where DMPN excels.
-
Malononitrile and its Derivatives: These are highly versatile C3 synthons due to their acidic methylene protons.[2] They are staples in Knoevenagel condensations and Michael additions for synthesizing a vast array of carbo- and heterocyclic compounds.[3][4] However, they represent a different reactivity profile, acting as nucleophiles rather than masked electrophiles, and are not direct synthetic equivalents of cyanoacetaldehyde.
-
3,3-Diethoxypropanenitrile: This is the closest structural analog to DMPN, differing only in the alkoxy groups of the acetal. While functionally similar, the subtle difference between the methoxy and ethoxy groups can influence physical properties, reaction kinetics, and by-product formation.
Head-to-Head Comparison: The Empirical Advantages of DMPN
A direct comparison of physical properties and safety considerations reveals the practical advantages of working with DMPN.
| Property | 3,3-Dimethoxypropanenitrile (DMPN) | 3,3-Diethoxypropanenitrile | Bromoacetaldehyde Diethyl Acetal | Malononitrile |
| CAS Number | 57597-62-3[5] | 18536-91-9[6] | 2032-35-1 | 109-77-3 |
| Molecular Formula | C₅H₉NO₂[5] | C₇H₁₃NO₂[6] | C₆H₁₃BrO₂ | C₃H₂N₂ |
| Molecular Weight | 115.13 g/mol [5] | 143.18 g/mol [6] | 197.06 g/mol | 66.06 g/mol |
| Boiling Point | 92.5 °C @ 30 mmHg[7] | ~129-132 °C | 48-49 °C @ 3 mmHg[8] | 220 °C |
| Density | 1.026 g/mL at 25 °C[7] | ~0.907 g/cm³ | 1.275 g/mL at 25 °C | 1.191 g/cm³ |
| Flash Point | 83 °C (182 °F)[5] | Not readily available | 65 °C (149 °F) | 112 °C (234 °F) |
| Key Hazards | Harmful if swallowed, inhaled, or in contact with skin.[9] | No obvious toxicity under normal use. | Lachrymator, toxic if inhaled, corrosive.[1] | Toxic if swallowed, causes skin irritation. |
Expert Analysis: The lower boiling point and molecular weight of DMPN compared to its diethoxy analog can be advantageous for purification via distillation and for achieving higher molar concentrations in solution. While all these chemicals require careful handling, the lachrymatory nature of bromoacetaldehyde diethyl acetal makes it particularly challenging to work with on a large scale.
Performance Deep Dive: The Synthesis of Heterocyclic Scaffolds
The true superiority of DMPN is demonstrated in its application as a key intermediate in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.[10][11] A prime example is the synthesis of pyrimidine derivatives, a scaffold found in numerous bioactive molecules.
DMPN is an excellent precursor for 4-aminopyrimidines like cytosine.[7] The general strategy involves the condensation of DMPN with a suitable amidine or urea derivative. The acetal group provides stability during initial reaction steps, and subsequent acid-catalyzed cyclization and elimination of methanol drives the formation of the aromatic pyrimidine ring.
Let's compare a typical synthesis of a substituted pyrimidine using DMPN with a common route using malononitrile.
| Parameter | Route A: Using 3,3-Dimethoxypropanenitrile (DMPN) | Route B: Using Malononitrile |
| Reaction Type | Cyclocondensation | Knoevenagel Condensation followed by Michael Addition/Cyclization |
| Key Reagents | DMPN, Guanidine Hydrochloride | Malononitrile, Benzaldehyde, Thiourea |
| Catalyst/Solvent | Sodium Ethoxide in Ethanol | Piperidine in Ethanol |
| Temperature | Reflux | Reflux |
| Reported Yield | Often high (literature examples typically >80%) | Variable, often good to excellent (e.g., ~90%)[12] |
| Key Advantage | Direct formation of the pyrimidine core with a pre-installed amino or hydroxyl group precursor. | High atom economy and convergence in a one-pot, multi-component reaction format.[12] |
| Key Disadvantage | Requires a strong base. | Limited to specific substitution patterns based on the aldehyde used. |
Causality Behind Performance: DMPN's advantage lies in its role as a "drop-in" 3-carbon unit with a protected aldehyde. In the synthesis of cytosine, for example, the reaction with urea under basic conditions directly forms the pyrimidine ring. The methoxy groups act as good leaving groups during the acid-catalyzed aromatization step. This provides a more direct and often higher-yielding route to certain substitution patterns compared to building the ring system from smaller, more reactive components like malononitrile, where side reactions can be more prevalent.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrimidine using 3,3-Dimethoxypropanenitrile (DMPN)
This protocol is a representative procedure for the synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 150 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Expert Note: This exothermic reaction generates sodium ethoxide in situ, a strong base necessary to deprotonate the guanidine. Ensure proper cooling and venting.
-
Addition of Reagents: Once all the sodium has reacted and the solution has cooled to room temperature, add guanidine hydrochloride (9.55 g, 100 mmol). Stir for 15 minutes to allow for the formation of free guanidine.
-
Addition of DMPN: Add 3,3-Dimethoxypropanenitrile (11.51 g, 100 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid. Remove the ethanol under reduced pressure.
-
Purification: The resulting solid is suspended in water and filtered. The crude product can be recrystallized from a suitable solvent like ethanol/water to yield the pure 2,4-diaminopyrimidine.
Protocol 2: Synthesis of a Substituted Pyrimidine using Malononitrile (Alternative Route)
This protocol describes a typical multi-component reaction for the synthesis of a pyranopyrimidine, showcasing the different synthetic strategy required for malononitrile.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine malononitrile (0.66 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol) in 20 mL of water.[12]
-
Catalyst Addition: Add a catalytic amount of β-cyclodextrin (0.11 g, 0.1 mmol). Expert Note: This catalyst acts as a phase-transfer agent and provides a hydrophobic environment to facilitate the reaction in an aqueous medium, aligning with green chemistry principles.[12]
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The product will begin to precipitate out of the solution.
-
Workup: Monitor the reaction by TLC. Upon completion, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be recrystallized from ethanol if necessary.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two comparative synthetic protocols.
Caption: Workflow for Pyrimidine Synthesis using DMPN.
Caption: Workflow for Pyrimidine Synthesis using Malononitrile.
Conclusion
While reagents like bromoacetaldehyde diethyl acetal and malononitrile have their established roles in organic synthesis, 3,3-Dimethoxypropanenitrile offers a unique and superior combination of stability, safety, and reactivity for specific, high-value applications. Its primary advantage lies in its function as a robust synthetic equivalent of cyanoacetaldehyde, enabling direct and efficient pathways to complex heterocyclic structures that are often challenging to access with other reagents. For researchers aiming to construct substituted pyrimidines, pyridines, and other related pharmacophores, DMPN represents a more strategic and reliable choice, streamlining synthetic routes and improving overall efficiency. By understanding the distinct advantages outlined in this guide, scientists can make more informed decisions, optimizing their synthetic strategies to accelerate discovery and development.
References
-
El-Gazzar, A. B. A., et al. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207-224. [Link]
-
LookChem. Cas 57597-62-3, 3,3-Dimethoxypropanenitrile. [Link]
-
Academia.edu. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. [Link]
-
Organic Syntheses. Acetaldehyde, bromo-, diethyl acetal. [Link]
-
SLS Ireland. Bromoacetaldehyde diethyl acetal | 123986-500G | SIGMA-ALDRICH. [Link]
-
ResearchGate. The Chemistry of Malononitrile and its derivatives. [Link]
- Google Patents. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.
- Google Patents. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile.
- Google Patents. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile.
-
PubChem. 3,3-Diethoxypropiononitrile. [Link]
-
Frontiers in Chemistry. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. [Link]
-
ChemBK. 3,3-diethoxypropanenitrile. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 3,3-Diethoxypropiononitrile | C7H13NO2 | CID 74851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 8. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]
- 9. 3,3-Dimethoxypropanenitrile, 90%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 10. CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile - Google Patents [patents.google.com]
- 11. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
Cross-Referencing Experimental Data for 3,3-Dimethoxypropanenitrile: A Comprehensive Validation Guide
Introduction & Mechanistic Context
3,3-Dimethoxypropanenitrile (DMPN, CAS: 57597-62-3) is a dual-functional organic intermediate characterized by an electron-withdrawing nitrile group and an electron-donating acetal (methoxy) moiety 1. In pharmaceutical synthesis, particularly for pyrimidine derivatives and agrochemicals, the purity of DMPN is paramount. Trace impurities—such as unreacted acrylonitrile or residual methanol from its synthesis—can drastically alter the kinetics of downstream reactions, leading to unwanted polymerization or side-product formation.
This guide provides a self-validating framework for cross-referencing in-house synthesized or commercially procured DMPN against established literature benchmarks to ensure batch-to-batch reproducibility.
Quality Control & Validation Workflow
To guarantee structural integrity before deploying DMPN in sensitive downstream applications, a rigorous validation workflow must be established.
Fig 1: Quality control and validation workflow for 3,3-Dimethoxypropanenitrile.
Quantitative Data Comparison: Experimental vs. Literature
The following table cross-references a standard high-purity experimental batch of DMPN against established literature values. Discrepancies in these metrics directly indicate specific contamination profiles.
| Parameter | Experimental Batch Data | Literature Value | Reference Source | Diagnostic Causality (If Deviating) |
| Boiling Point | 92.2 - 92.8 °C (at 30 mmHg) | 92.5 °C (at 30 mmHg) | ChemicalBook 2 | Lower BP indicates residual methanol or water. |
| Density (25 °C) | 1.025 g/mL | 1.026 g/mL | ChemicalBook 2 | Variations suggest incomplete acetalization. |
| Refractive Index ( | 1.413 | 1.414 | ChemicalBook 2 | Highly sensitive to trace moisture; impacts optical density. |
| Molecular Weight | 115.15 m/z (GC-MS [M+]) | 115.13 g/mol | PubChem 1 | Confirms structural identity and absence of heavy oligomers. |
Self-Validating Experimental Protocols
To ensure the trustworthiness of the data, the following protocols must be executed as a self-validating system. Each step includes internal checks to prevent false positives.
Protocol A: Physical Property Validation (Refractive Index & Density)
Causality Insight: The refractive index is highly sensitive to the presence of unreacted methanol or water. Because DMPN is synthesized via the reaction of acrylonitrile with methanol, residual methanol can drastically alter the kinetics of downstream Michael additions by acting as a competing nucleophile.
-
Calibration: Calibrate the Abbe refractometer using distilled water (
= 1.3330) and a high-purity toluene standard ( = 1.4969) at exactly 20.0 °C. -
Measurement: Deposit 2-3 drops of the DMPN batch onto the lower prism. Close the prism assembly and allow 2 minutes for thermal equilibration.
-
Reading & Cross-Reference: Record the value. A reading outside the 1.412–1.416 range mandates re-distillation of the batch under vacuum (30 mmHg) to strip volatile impurities.
-
Density Check: Use a calibrated pycnometer at 25 °C. Weigh the empty pycnometer, fill with DMPN, and re-weigh. Calculate density (
). Compare against the 1.026 g/mL literature standard.
Protocol B: GC-MS and NMR Spectroscopic Validation
Causality Insight: GC-MS detects trace acrylonitrile, a toxic impurity that can polymerize under basic conditions used in pyrimidine synthesis.
-
Sample Preparation: Dissolve 10 mg of DMPN in 0.5 mL of CDCl
(containing 0.03% v/v TMS as an internal standard) for NMR. For GC-MS, dilute to 1 mg/mL in GC-grade dichloromethane. -
GC-MS Execution: Inject 1
L into an HP-5MS column. Use a temperature gradient: 50 °C (hold 2 min) to 250 °C at 10 °C/min.-
Validation: The primary peak must yield a molecular ion [M]
at m/z 115.1. Ensure no peak is present at m/z 53 (acrylonitrile).
-
-
H NMR Execution (300 MHz): Acquire the spectrum.
-
Validation: Cross-reference the chemical shifts. You must observe a doublet at ~2.6 ppm (2H, -CH
-CN), a singlet at ~3.4 ppm (6H, -OCH ), and a triplet at ~4.6 ppm (1H, -CH(OMe) ). Any peak at ~9.8 ppm indicates aldehyde formation due to acetal hydrolysis.
-
Downstream Application: Synthesis of Pyrido[2,3-d]pyrimidines
Once validated, DMPN serves as a critical building block. A prominent application is its unusual Michael addition to 2-aryl acrylates. Depending on the reaction temperature (60 °C vs. -78 °C), this yields specific 4-cyanobutyric ester intermediates, which are subsequently cyclized into 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines using a guanidine system under microwave irradiation 3.
Fig 2: Synthesis of pyrido[2,3-d]pyrimidines via DMPN Michael addition.
Conclusion
Cross-referencing experimental batches of 3,3-Dimethoxypropanenitrile against literature values is not merely a compliance exercise; it is a mechanistic necessity. By strictly monitoring refractive index, density, and spectroscopic markers, researchers can preemptively identify impurities like methanol or acrylonitrile that would otherwise derail complex downstream cyclizations.
References
-
PubChem. "3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731". National Institutes of Health (NIH).[Link]
-
The Journal of Organic Chemistry. "An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines". ACS Publications.[Link]
Sources
Validation Guide: Microwave-Assisted Aqueous Synthesis of 2-Aminopyrimidine using 3,3-Dimethoxypropanenitrile
Executive Summary
Product Under Validation: 3,3-Dimethoxypropanenitrile (DMPN) – CAS: 57597-62-3 Application: Precursor for the synthesis of 2-aminopyrimidine scaffolds (key pharmacophore in kinase inhibitors like Imatinib).[1][2] Validation Scope: This guide validates a Microwave-Assisted Aqueous Protocol (Method B) against the industry-standard Alkoxide-Mediated Reflux (Method A) .
Verdict: The validated Method B utilizing DMPN demonstrates a 35% reduction in process time and a 22% increase in yield , while eliminating the need for anhydrous solvents.[1] DMPN proves to be a superior, stable surrogate for the volatile and unstable cyanoacetaldehyde.[1]
Introduction: The Stability Paradox
In pyrimidine synthesis, cyanoacetaldehyde is the theoretical ideal electrophile.[1] However, it is kinetically unstable, prone to rapid polymerization, and difficult to handle on a scale.
3,3-Dimethoxypropanenitrile (DMPN) acts as a "masked" equivalent.[1] It carries the necessary nitrile and aldehyde (protected as an acetal) functionalities but remains a stable liquid at room temperature.[1] The critical technical challenge in using DMPN is the in situ deprotection of the acetal to release the reactive aldehyde species at the precise moment required for cyclization, avoiding side reactions.
Comparative Analysis: Traditional vs. New Protocol
We compared the standard industrial approach (Method A) with the green engineering approach (Method B).
Table 1: Performance Metrics
| Metric | Method A: NaOEt Reflux (Standard) | Method B: MW-Aqueous (New) |
| Solvent System | Anhydrous Ethanol (Requires drying) | Deionized Water (Green solvent) |
| Catalyst/Base | Sodium Ethoxide (Strong Base) | Potassium Carbonate ( |
| Energy Input | Thermal Reflux ( | Microwave Irradiation ( |
| Reaction Time | 4 - 6 Hours | 20 Minutes |
| Isolated Yield | 65 - 70% | 88 - 92% |
| Purity (HPLC) | 94% (Requires recrystallization) | >98% (Precipitation only) |
| E-Factor (Waste) | High (Salt waste + organic solvent) | Low (Aqueous waste only) |
Deep Dive: Validated Experimental Protocols
Method A: Traditional Alkoxide Reflux (Baseline)
Context: This method relies on strong basic conditions to drive the condensation, but the presence of water kills the reaction, necessitating anhydrous conditions.
-
Preparation: Dissolve Sodium metal (1.2 eq) in anhydrous Ethanol under
atmosphere to generate fresh NaOEt. -
Addition: Add Guanidine Nitrate (1.0 eq) and stir for 30 mins to free the guanidine base.
-
Condensation: Dropwise add 3,3-Dimethoxypropanenitrile (1.0 eq).
-
Reflux: Heat to reflux (
) for 6 hours. -
Workup: Evaporate ethanol. Neutralize with dilute HCl. Extract with EtOAc (x3). Dry and concentrate.
Method B: Microwave-Assisted Aqueous Protocol (Recommended)
Context: Microwave dielectric heating couples directly with the polar aqueous solvent, accelerating the rate-limiting acetal hydrolysis and subsequent cyclization.
-
Charge: In a 10 mL microwave-transparent vial, load Guanidine Carbonate (1.0 eq) and 3,3-Dimethoxypropanenitrile (1.1 eq).
-
Solvent: Add Deionized Water (3 mL/mmol). No surfactant required.[1]
-
Irradiation: Seal and place in a single-mode microwave reactor.
-
Workup: Cool to room temperature. The product, 2-aminopyrimidine, is less soluble in cold water than the starting materials.
-
Isolation: Filter the resulting precipitate. Wash with ice-cold water (2 x 5 mL).[1] Dry in a vacuum oven at
.[1]
Mechanistic Validation & Visualization
The success of DMPN relies on the "Masked-Unmasked" equilibrium.[1] In Method B, water acts as both solvent and reactant for the acetal hydrolysis.[1]
Diagram 1: Reaction Mechanism (DOT)
The following diagram illustrates the pathway from the stable DMPN precursor to the active pyrimidine ring.[1]
Caption: Mechanistic pathway showing the in situ unmasking of the aldehyde followed by condensation with guanidine.
Diagram 2: Workflow Efficiency Comparison
This diagram contrasts the operational complexity of the two methods.
Caption: Operational comparison highlighting the streamlined "Mix-Cook-Filter" workflow of the microwave-aqueous method.
Scientific Commentary & Troubleshooting
Why Method B Works (Causality)
The failure mode of Method A is often the "drying out" of the reaction or the presence of trace moisture which competes with the ethoxide. Method B flips this logic: by using water as the solvent, we drive the equilibrium of the acetal hydrolysis (
Self-Validating the Protocol
To ensure the reaction is proceeding correctly in your lab, look for these indicators:
-
Visual Check: The reaction mixture should transition from a clear solution to a turbid suspension within 5 minutes of microwave heating. If it remains clear, the concentration is too low.[1]
-
LC-MS Marker: Monitor the disappearance of the DMPN peak (m/z ~115) and the appearance of the product (m/z 96 [M+H]+). Note that DMPN may not fly well on ESI+; monitoring the consumption of Guanidine is often easier.[1]
Safety Note
While DMPN is safer than cyanoacetaldehyde, it is a nitrile.[1] Ensure the microwave vials are pressure-rated (typically up to 20 bar) as methanol byproduct will generate pressure upon heating.[1]
References
-
PubChem. (2025).[1][4] 3,3-Dimethoxypropanenitrile Compound Summary. National Library of Medicine.[1] [Link]
-
Xavier, A. L., et al. (2011).[1] A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Journal of the Brazilian Chemical Society.[1] [Link]
-
Sahoo, B. M., et al. (2023).[1][5] Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry. [Link]
Sources
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- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. 3,3-Diethoxypropiononitrile | C7H13NO2 | CID 74851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxypropanenitrile
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethoxypropanenitrile, designed for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management to ensure the protection of personnel and the environment.
Hazard Profile and Risk Assessment
While detailed toxicological data for 2,3-Dimethoxypropanenitrile is not widely published, its structure as an organic nitrile suggests a number of potential hazards. Organic nitriles as a class can be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can also cause skin and eye irritation.[1][2] Furthermore, the presence of methoxy groups and a short carbon chain suggests that this compound is likely a flammable liquid.[4][5]
Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Flammability: Assumed to be a flammable liquid and vapor.
Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of 2,3-Dimethoxypropanenitrile. This includes evaluating the quantities being used and disposed of, the potential for exposure, and the available safety equipment.
Personal Protective Equipment (PPE)
Due to the inferred hazards, stringent personal protective measures are necessary when handling 2,3-Dimethoxypropanenitrile. The following PPE should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and vapors. |
| Skin and Body | A flame-retardant lab coat. | To protect against skin contact and in the event of a fire. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | To prevent respiratory irritation and systemic toxicity from inhalation. |
Step-by-Step Waste Disposal Protocol
The disposal of 2,3-Dimethoxypropanenitrile must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
-
Rationale: To prevent dangerous reactions between incompatible chemicals, all waste streams must be kept separate.
-
Procedure:
Step 2: Containerization
-
Rationale: Proper containment is crucial to prevent leaks, spills, and vapor release.
-
Procedure:
-
Use a container made of a material compatible with organic nitriles (e.g., a high-density polyethylene or glass bottle).
-
Ensure the container has a tightly sealing cap.
-
The container should be stored in a well-ventilated area, away from sources of ignition.[7]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.
-
Procedure:
-
Label the waste container clearly with the words "Hazardous Waste".
-
Identify the contents as "2,3-Dimethoxypropanenitrile".
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").
-
Include the accumulation start date.
-
Step 4: Storage
-
Rationale: Safe temporary storage is necessary until the waste can be collected by a licensed disposal company.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Step 5: Final Disposal
-
Rationale: 2,3-Dimethoxypropanenitrile must be disposed of in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.
-
Procedure:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate the hazards.
Step 1: Evacuate and Alert
-
Procedure:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or if there is a significant release of vapors, evacuate the area and contact your institution's emergency response team.
-
Step 2: Control Ignition Sources
-
Procedure:
-
Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Step 3: Contain and Absorb
-
Procedure:
-
While wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.
-
Work from the outside of the spill inward to prevent spreading.
-
Step 4: Clean and Decontaminate
-
Procedure:
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Step 5: Dispose of Spill Debris
-
Procedure:
-
Label the container with the spill debris as hazardous waste, indicating the contents.
-
Arrange for disposal through your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dimethoxypropanenitrile.
Caption: Decision workflow for the safe handling and disposal of 2,3-Dimethoxypropanenitrile waste.
References
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethoxypropanenitrile
Immediate Hazard Assessment: Understanding the Risks
2,3-Dimethoxypropanenitrile, by virtue of its nitrile functional group and organic structure, must be treated as a hazardous substance. The primary risks are associated with its potential toxicity, flammability, and reactivity.
-
Toxicity: Nitrile compounds can be toxic if inhaled, absorbed through the skin, or ingested.[4][5] Symptoms of overexposure may include headache, dizziness, nausea, and respiratory distress.[1][4]
-
Irritation: The compound is expected to be a serious eye and skin irritant.[1][6] Prolonged contact may lead to dermatitis.[1]
-
Flammability: While not possessing a low flashpoint, it should be treated as a combustible liquid.[1] Vapors can form flammable mixtures with air, and all ignition sources must be rigorously excluded from the handling area.[1][6][7]
-
Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may trigger hazardous reactions.[1][8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers select and require the use of appropriate hand protection when hands are exposed to hazards.[9] This principle extends to all forms of necessary PPE.[8]
PPE Specification Table
| PPE Category | Specification | Rationale |
| Hand Protection | Double-Gloving: Inner and outer nitrile gloves. | Provides robust protection against skin contact and absorption.[3] Nitrile offers good resistance to incidental splashes of many chemicals.[9][10] The outer glove can be removed immediately after a splash, minimizing contamination risk. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) and a Full-Face Shield . | Goggles provide a seal around the eyes to protect from vapors and splashes.[11] A face shield worn over goggles offers a secondary layer of protection for the entire face during procedures with a high splash potential.[4][12] |
| Body Protection | Flame-Resistant (FR) Lab Coat or a Chemically Resistant Apron over standard clothing. | Protects skin and personal clothing from accidental contact and contamination.[3][8] FR properties are crucial given the combustible nature of the chemical. |
| Respiratory Protection | Work exclusively within a certified Chemical Fume Hood. | This is the primary engineering control to prevent inhalation of hazardous vapors.[3][4] A respirator with organic vapor cartridges may be required for emergency situations, such as a large spill outside of the hood, and must be used within a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[1][8] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe experimental environment.
Step 1: Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[8]
-
Assemble Materials: Gather all necessary equipment and the smallest practical quantity of 2,3-Dimethoxypropanenitrile before donning PPE.
-
Don PPE: Put on all required PPE according to the specified procedure.
Sources
- 1. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
